molecular formula C8H10FN B152092 (R)-1-(4-fluorophenyl)ethanamine CAS No. 374898-01-8

(R)-1-(4-fluorophenyl)ethanamine

Cat. No.: B152092
CAS No.: 374898-01-8
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
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Description

(R)-1-(4-Fluorophenyl)ethanamine (CAS 374898-01-8) is a valuable chiral amine building block in pharmaceutical and organic synthesis. This compound features a stereogenic center and a 4-fluorophenyl group, making it a critical intermediate for creating enantiomerically pure substances . Its significance is paramount in drug discovery, where the specific (R)-enantiomer can provide the desired therapeutic effect while its mirror image may be inactive or cause adverse effects . This chiral amine serves as a key precursor in the synthesis of active pharmaceutical ingredients. Specifically, it has been utilized in the development of potent 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, which function as EGFR (ErbB1) tyrosine kinase inhibitors with IC50 values in the low nanomolar range . The presence of the fluorine atom enhances the molecule's profile by increasing metabolic stability and influencing lipophilicity, which can lead to improved membrane permeation and bioavailability of candidate drugs . Our product is supplied with high chiral purity (98% ee) and a chemical purity of 99% . It is a clear liquid with a boiling point of 76°C at 22 mmHg, a density of 1.03 g/cm³, and a specific optical rotation of +33° (Neat) . Hazard Statements: H314-H317-H318-H331-H315-H411 (Causes severe skin burns and eye damage, skin sensitization, toxic if inhaled, skin irritation, toxic to aquatic life) . Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426187
Record name (R)-1-(4-fluorophenyl)ethanamine
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Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374898-01-8
Record name (+)-1-(4-Fluorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374898-01-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(4-fluorophenyl)ethanamine
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Record name (1R)-(+)-1-(4-Fluorophenyl)ethylamine
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Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(4-fluorophenyl)ethanamine: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its specific stereochemistry is often essential for the desired therapeutic efficacy and target engagement of the final drug candidate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analysis, along with its applications in drug development.

Core Chemical Properties

This compound is a colorless liquid at room temperature. The presence of a fluorine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive component in medicinal chemistry.

PropertyValueReference
CAS Number 374898-01-8[1]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Melting Point -30 °C
Boiling Point 76 °C at 22 mmHg
Density 1.03 g/cm³
Refractive Index 1.501
Solubility Sparingly soluble in water.

Synthesis and Purification

The enantioselective synthesis of this compound is crucial to obtain the desired stereoisomer. A common and effective method is the asymmetric reduction of a prochiral precursor, such as 4-fluoroacetophenone, or its corresponding imine or oxime derivative.

Experimental Protocol: Asymmetric Reduction of 4-Fluoroacetophenone

This protocol is a representative method based on established principles of asymmetric synthesis.

Materials:

  • 4-Fluoroacetophenone

  • Chiral catalyst (e.g., a Noyori-type ruthenium catalyst)

  • Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like isopropanol)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification apparatus (e.g., fractional distillation setup or chromatography columns)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral ruthenium catalyst is prepared or activated according to the manufacturer's instructions.

  • Reaction Setup: The 4-fluoroacetophenone and the anhydrous solvent are added to a pressure-rated reaction vessel.

  • Catalyst Addition: The prepared chiral catalyst is added to the reaction mixture under an inert atmosphere.

  • Hydrogenation:

    • Using Hydrogen Gas: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) until completion.

    • Using Transfer Hydrogenation: A hydrogen donor, such as isopropanol, is added to the reaction mixture, which is then heated to reflux until the reaction is complete.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction vessel is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate organic solvent and washed with water or a mild aqueous acid to remove any remaining catalyst.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure amine.[2] Alternatively, column chromatography on silica gel can be employed.[3]

G cluster_synthesis Asymmetric Synthesis Workflow Start Start Prochiral_Ketone 4-Fluoroacetophenone Start->Prochiral_Ketone Reaction Asymmetric Reduction (Chiral Catalyst, H₂ Source) Prochiral_Ketone->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Asymmetric Synthesis Workflow

Chiral Analysis

Determining the enantiomeric excess (ee) of the synthesized this compound is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general guideline for the chiral separation of 1-(4-fluorophenyl)ethanamine enantiomers. Optimization of the mobile phase composition and flow rate may be necessary.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Sample of this compound.

  • Racemic standard of 1-(4-fluorophenyl)ethanamine.

Procedure:

  • Column Equilibration: The chiral column is equilibrated with the mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A similar solution of the racemic standard is also prepared.

  • Injection: The racemic standard is injected first to determine the retention times of both the (R) and (S) enantiomers. Subsequently, the synthesized sample is injected.

  • Detection: The elution of the enantiomers is monitored using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized sample using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

G cluster_analysis Chiral HPLC Analysis Workflow Start Start Sample_Prep Sample Preparation (Dilution in Mobile Phase) Start->Sample_Prep HPLC_Injection Injection onto Chiral Column Sample_Prep->HPLC_Injection Separation Enantiomeric Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis Result Enantiomeric Excess (%) Data_Analysis->Result

Chiral HPLC Analysis Workflow

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical compounds. The stereocenter in this amine is often incorporated into the final drug molecule to ensure specific interactions with the biological target.

Role as a Key Intermediate

The incorporation of fluorinated moieties into drug candidates can enhance their pharmacological properties, including metabolic stability and binding affinity.[4] this compound provides a synthetically accessible source of a chiral center attached to a fluorinated aromatic ring.

One notable example of a drug candidate synthesized using a derivative of this chiral amine is CORT125134 , a selective glucocorticoid receptor (GR) antagonist.[5] While the direct precursor is this compound, the final complex molecule incorporates this structural motif. Selective GR antagonists are being investigated for the treatment of various conditions, including metabolic disorders and certain types of cancer.

Another area of application is in the development of histone deacetylase (HDAC) inhibitors. A potent and selective Class I HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , has been identified as an oral anticancer drug candidate.[6] The chiral ethylamine moiety in this compound, which would be derived from the corresponding chiral amine precursor, is crucial for its activity.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by drugs derived from this compound depend on the final molecular structure and its biological target.

  • Glucocorticoid Receptor (GR) Antagonism: In the case of CORT125134, the molecule acts as an antagonist at the glucocorticoid receptor. This receptor is a nuclear hormone receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, inflammation, and immune response. By blocking the action of endogenous glucocorticoids, a selective GR antagonist can be used to treat diseases characterized by excessive glucocorticoid activity.

G cluster_pathway Glucocorticoid Receptor Signaling Pathway Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR_Complex Cortisol-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Metabolism, Inflammation) Nucleus->Gene_Transcription Regulates Antagonist This compound -derived Antagonist Antagonist->GR Blocks

Glucocorticoid Receptor Signaling
  • Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a more relaxed state, allowing for the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom make it a valuable component in the design of novel therapeutics targeting a range of diseases. A thorough understanding of its chemical properties, along with robust methods for its enantioselective synthesis and analysis, are essential for its effective utilization in drug discovery and development.

References

Technical Whitepaper: (R)-1-(4-fluorophenyl)ethanamine (CAS: 374898-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in organic synthesis and is of significant interest to the pharmaceutical industry. Its structural motif is found in a variety of biologically active molecules. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable feature in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 374898-01-8[1][2][3]
Molecular Formula C₈H₁₀FN[1][3]
Molecular Weight 139.17 g/mol [1][3]
Appearance Colorless liquid[1]
Density 1.03 g/cm³[2]
Boiling Point 76 °C at 22 mmHg[1][2]
Melting Point -30 °C[1][2]
Refractive Index 1.501[2]
Solubility Sparingly soluble in water.[4]
Storage Keep in a dark place, sealed in dry, room temperature. Air sensitive.[1][4][5]

Synthesis Methodologies

The synthesis of enantiomerically pure this compound can be achieved through several strategies. The most common approaches involve the synthesis of the racemic amine followed by chiral resolution, or through asymmetric synthesis.

Reductive Amination of 4-Fluoroacetophenone

A prevalent method for the synthesis of the racemic 1-(4-fluorophenyl)ethanamine is the reductive amination of 4-fluoroacetophenone.[6][7] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by in-situ reduction.[7][8]

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, 4-fluoroacetophenone is dissolved in a suitable solvent such as methanol or ethanol.[9] An excess of an ammonia source, like ammonium acetate or aqueous ammonia, is added.[6] A catalytic amount of an acid, for instance, acetic acid, can be added to facilitate imine formation.[9] The mixture is stirred at room temperature.

  • Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.[6][9] Sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone.[7] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude racemic amine can be purified by distillation or column chromatography.

G cluster_synthesis Reductive Amination Workflow ketone 4-Fluoroacetophenone imine Imine Intermediate ketone->imine Condensation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine solvent_acid Solvent (e.g., Methanol) + Acid Catalyst (e.g., Acetic Acid) solvent_acid->imine racemic_amine Racemic 1-(4-fluorophenyl)ethanamine imine->racemic_amine Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->racemic_amine workup Aqueous Work-up racemic_amine->workup purification Purification (Distillation/Chromatography) workup->purification final_product Purified Racemic Amine purification->final_product G cluster_resolution Chiral Resolution Workflow racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salts in Solution racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts solvent Solvent (e.g., Ethanol) solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization isolated_salt Isolated Diastereomeric Salt ((R)-Amine-(+)-Tartrate) crystallization->isolated_salt Precipitation mother_liquor Mother Liquor ((S)-Amine-(+)-Tartrate) crystallization->mother_liquor In Solution liberation Liberation of Free Amine (Base Treatment) isolated_salt->liberation final_product This compound liberation->final_product G cluster_applications Potential Areas of Application and Biological Interaction start This compound intermediate Chiral Intermediate in Organic Synthesis start->intermediate pharma Pharmaceuticals intermediate->pharma agro Agrochemicals intermediate->agro dat Dopamine Transporter (DAT) Inhibitors pharma->dat serotonin Serotonin Uptake Inhibition pharma->serotonin adrenergic Adrenergic Receptor Ligands pharma->adrenergic tubulin Tubulin Polymerization Modulators pharma->tubulin

References

An In-depth Technical Guide to the Structure and Synthesis of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure and details the primary methods for its asymmetric synthesis. Key synthetic strategies, including enzymatic transamination and asymmetric reductive amination, are discussed in detail, with a focus on experimental protocols and quantitative data. This document aims to serve as a valuable resource for researchers and professionals involved in the development and synthesis of chiral pharmaceuticals.

Chemical Structure and Properties

This compound is a chiral primary amine. The structure consists of an ethylamine backbone with a phenyl group attached to the first carbon. The phenyl ring is substituted with a fluorine atom at the para (4) position. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom bonded to the amino group, the phenyl group, the methyl group, and a hydrogen atom.

Chemical Structure:

this compound structure

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 374898-01-8
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 184-186 °C
Density 1.059 g/mL at 25 °C

Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals. The primary methods for its asymmetric synthesis are enzymatic transamination and asymmetric reductive amination of the prochiral ketone, 4'-fluoroacetophenone.

Enzymatic Synthesis via Transamination

Enzymatic transamination has emerged as a powerful and green method for the synthesis of chiral amines. This method utilizes transaminase enzymes, typically ω-transaminases, which catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity.

G Prochiral_Ketone 4'-Fluoroacetophenone Reaction Enzymatic Transamination Prochiral_Ketone->Reaction Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Reaction Transaminase ω-Transaminase (R-selective) Transaminase->Reaction Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Reaction Product This compound Reaction->Product Byproduct Ketone Byproduct (e.g., Acetone) Reaction->Byproduct

Caption: Enzymatic synthesis of this compound.

The following protocol is a representative example based on the enzymatic synthesis of structurally similar chiral amines.

Materials:

  • 4'-Fluoroacetophenone

  • (R)-selective ω-transaminase

  • Isopropylamine (or another suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add the (R)-selective ω-transaminase and pyridoxal-5'-phosphate (PLP) cofactor to the buffer and stir gently to dissolve.

  • In a separate container, dissolve 4'-fluoroacetophenone in a minimal amount of DMSO.

  • Add the substrate solution and the amino donor (e.g., isopropylamine) to the enzyme solution.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation to yield pure this compound.

Table 2: Representative Quantitative Data for Enzymatic Synthesis

ParameterValueReference
Substrate Concentration 50-200 mMGeneral literature on transaminase reactions
Enzyme Loading 1-10 mg/mLGeneral literature on transaminase reactions
Amino Donor Excess 5-10 equivalentsGeneral literature on transaminase reactions
Reaction Time 12-48 hoursGeneral literature on transaminase reactions
Conversion >95%General literature on transaminase reactions
Enantiomeric Excess (ee) >99%General literature on transaminase reactions
Yield 80-95%General literature on transaminase reactions
Asymmetric Reductive Amination

Asymmetric reductive amination is another widely employed method for the synthesis of chiral amines. This process involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent to form the desired amine.

G cluster_0 Reaction Vessel Ketone 4'-Fluoroacetophenone Imine_Intermediate Imine Intermediate (in situ formation) Ketone->Imine_Intermediate Amine_Source Amine Source (e.g., NH₃ or NH₄⁺ salt) Amine_Source->Imine_Intermediate Catalyst Chiral Catalyst (e.g., Chiral Phosphine-Metal Complex) Catalyst->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., H₂ or Formate) Product This compound Reducing_Agent->Product Imine_Intermediate->Product

Caption: Asymmetric reductive amination of 4'-fluoroacetophenone.

The following is a generalized protocol for the asymmetric reductive amination of 4'-fluoroacetophenone.

Materials:

  • 4'-Fluoroacetophenone

  • Ammonia source (e.g., ammonium formate, ammonium chloride)

  • Chiral catalyst (e.g., a complex of a transition metal like Rhodium or Iridium with a chiral phosphine ligand)

  • Reducing agent (e.g., hydrogen gas, formic acid)

  • Solvent (e.g., methanol, isopropanol)

  • Base (if necessary, e.g., triethylamine)

  • Organic solvent for work-up (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a high-pressure reactor, add 4'-fluoroacetophenone, the ammonia source, and the solvent.

  • Add the chiral catalyst and, if required, a base.

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

  • Introduce the reducing agent (e.g., pressurize with hydrogen gas or add formic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.

  • Monitor the reaction progress by analytical techniques (e.g., GC or HPLC).

  • After completion, cool the reactor to room temperature and carefully release the pressure.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography or distillation to obtain pure this compound.

Table 3: Representative Quantitative Data for Asymmetric Reductive Amination

ParameterValueReference
Substrate to Catalyst Ratio 100:1 to 1000:1General literature on asymmetric catalysis
Hydrogen Pressure 10-50 barGeneral literature on asymmetric catalysis
Reaction Temperature 40-80 °CGeneral literature on asymmetric catalysis
Reaction Time 12-24 hoursGeneral literature on asymmetric catalysis
Conversion >90%General literature on asymmetric catalysis
Enantiomeric Excess (ee) 85-99%General literature on asymmetric catalysis
Yield 70-90%General literature on asymmetric catalysis

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the production of several important pharmaceuticals. Both enzymatic transamination and asymmetric reductive amination offer effective and highly stereoselective routes to this valuable chiral intermediate. The choice of method often depends on factors such as substrate scope, catalyst availability and cost, and process scalability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and optimize the most suitable synthetic strategy for their specific needs. Further research into novel catalysts and process optimization will continue to enhance the efficiency and sustainability of these synthetic routes.

(R)-1-(4-fluorophenyl)ethanamine: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the fluorine substitution on the phenyl ring and the chiral amine center, make it a valuable synthon for the creation of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, with a focus on practical experimental methodologies. The strategic incorporation of the fluorophenylmethylamine moiety can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and overall efficacy.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. Key data is summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 374898-01-8[1][2]
Molecular Formula C₈H₁₀FN[1][2]
Molecular Weight 139.17 g/mol [1][2]
Appearance Liquid or solid[1]
Boiling Point 76 °C at 22 mmHg[1]
Density 1.03 g/cm³[1]
Melting Point -30 °C[1]
Refractive Index 1.501[1]
Water Solubility Sparingly soluble (1.5 x 10⁻³ g/L at 25 °C)[2]

Table 2: Spectroscopic Data

SpectroscopyData SummaryReference
¹H NMR Spectra available from commercial suppliers and databases.[3]
¹³C NMR Spectra available from commercial suppliers and databases.[3]
Mass Spectrometry Data available from commercial suppliers and databases.[3]
IR Spectroscopy Data available from commercial suppliers and databases.

Synthesis and Chiral Resolution

The enantiomerically pure form of 1-(4-fluorophenyl)ethanamine is crucial for its application in pharmaceuticals. Several methods have been developed for its synthesis, including asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the desired (R)-enantiomer. One common approach involves the asymmetric reduction of a precursor imine.

Workflow for Asymmetric Synthesis

cluster_synthesis Asymmetric Synthesis Workflow start Start: 4-Fluoroacetophenone imine Imine Formation (with chiral auxiliary or direct reduction) start->imine 1. Reactant reduction Asymmetric Reduction (e.g., catalytic hydrogenation) imine->reduction 2. Intermediate workup Work-up and Purification reduction->workup 3. Crude Product product This compound workup->product 4. Final Product

Caption: Asymmetric synthesis of this compound.

A detailed experimental protocol for the asymmetric synthesis of a similar chiral amine is as follows, which can be adapted for this compound:

Experimental Protocol: Asymmetric Transfer Hydrogenation (Adapted)

  • Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in a suitable solvent such as toluene. Add a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1 equivalent) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC until the formation of the imine is complete.

  • Asymmetric Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of the reducing agent (e.g., formic acid/triethylamine azeotrope) and a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand). Add this solution to the imine mixture. Stir the reaction at the optimal temperature for the chosen catalyst system until the reduction is complete.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (R)-amine.

  • Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.

Chiral Resolution of Racemic 1-(4-fluorophenyl)ethanamine

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Workflow for Chiral Resolution

cluster_resolution Chiral Resolution Workflow racemate Racemic 1-(4-fluorophenyl)ethanamine salt_formation Diastereomeric Salt Formation (with chiral resolving agent, e.g., tartaric acid) racemate->salt_formation 1. Reactants crystallization Fractional Crystallization salt_formation->crystallization 2. Salt Mixture separation Separation of Diastereomers (Filtration) crystallization->separation 3. Solid & Filtrate liberation Liberation of Free Amine (Basification) separation->liberation 4. Isolated Salt product This compound liberation->product 5. Final Product

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution using a Tartaric Acid Derivative (Adapted) [4]

  • Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate container, dissolve the chiral resolving agent, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyl-(2R,3R)-tartaric acid (0.5-1.0 equivalent), in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The crystallization process can be monitored by observing the formation of a precipitate.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir vigorously until the salt dissolves and partitions between the two phases.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Chiral Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Table 3: Common Chiral Resolving Agents for Amines [4]

Resolving AgentClass
(+)-Tartaric AcidCarboxylic Acid
(-)-Tartaric AcidCarboxylic Acid
O,O'-Dibenzoyl-(2R,3R)-tartaric acidCarboxylic Acid Derivative
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acidCarboxylic Acid Derivative
(+)-Mandelic AcidCarboxylic Acid
(-)-Mandelic AcidCarboxylic Acid
(+)-Camphor-10-sulfonic acidSulfonic Acid
(-)-Camphor-10-sulfonic acidSulfonic Acid
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral amines. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Workflow for Enzymatic Kinetic Resolution

cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemate Racemic 1-(4-fluorophenyl)ethanamine reaction Enzymatic Acylation (e.g., Lipase, Acyl Donor) racemate->reaction separation Separation of Amine and Amide reaction->separation product_R This compound separation->product_R Unreacted Enantiomer product_S (S)-N-acyl-1-(4-fluorophenyl)ethanamine separation->product_S Acylated Enantiomer hydrolysis Hydrolysis of Amide (optional) product_S->hydrolysis To recover (S)-amine

Caption: Enzymatic kinetic resolution of 1-(4-fluorophenyl)ethanamine.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. While specific examples directly citing the use of this compound in the synthesis of commercial drugs are not extensively detailed in publicly available literature, its structural motif is present in numerous biologically active compounds. Its application is often found in the synthesis of enzyme inhibitors and receptor modulators. For instance, chiral benzylic amines are key components in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, although the widely known synthesis of Sitagliptin utilizes a different chiral amine. However, the structural similarity makes this compound a compound of high interest for the development of new chemical entities in this and other therapeutic areas.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block for the pharmaceutical industry. Its synthesis can be achieved through various methods, including asymmetric synthesis and chiral resolution, allowing for access to the enantiomerically pure compound. The strategic incorporation of this moiety into drug candidates can lead to improved pharmacological properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

Technical Guide: Physical Properties of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(4-fluorophenyl)ethanamine, a chiral amine often utilized as a key intermediate in the synthesis of pharmaceutical compounds. The information herein is intended to support research, development, and quality control activities.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
IUPAC Name (1R)-1-(4-fluorophenyl)ethanamine
Synonyms (R)-(+)-4-Fluoro-alpha-methylbenzylamine, (R)-1-(4-fluorophenyl)ethan-1-amine[1]
CAS Number 374898-01-8[2][3]
Molecular Formula C₈H₁₀FN[2][3]
Molecular Weight 139.17 g/mol [2][3]
Melting Point -30 °C[2][3]
Boiling Point 76 °C at 22 mmHg[2][3]
Density 1.03 g/cm³[3]
Solubility Sparingly soluble in water (1.5E-3 g/L at 25°C). Miscible with dimethyl sulfoxide.[2][4]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These are generalized protocols for organic compounds and should be adapted based on specific laboratory equipment and safety guidelines.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds with a low melting point like this compound, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

  • Melting point apparatus with cooling capability (e.g., Thiele tube with a cooling bath, or a digital melting point device with a cooling system)

  • Capillary tubes

  • Thermometer or temperature probe

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Ensure the this compound sample is pure and dry.

  • Seal one end of a capillary tube by heating it gently in a flame.

  • Introduce a small amount of the solid sample into the open end of the capillary tube. The sample should be tightly packed to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Cool the apparatus to a temperature well below the expected melting point.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5] A pure compound will have a sharp melting range of 1-2°C.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or oil bath

Procedure:

  • Place a small amount (a few milliliters) of this compound into a small test tube.[7]

  • Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[8]

  • Attach the test tube to a thermometer and immerse them in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[9]

  • Heat the Thiele tube gently and evenly.[9]

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[9]

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • Measure the mass of a clean, dry pycnometer (or graduated cylinder) using an analytical balance.[10]

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Measure the mass of the filled pycnometer.[10]

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • The volume of the liquid is known from the calibrated volume of the pycnometer. If using a graduated cylinder, the volume can be read directly.

  • Calculate the density by dividing the mass of the liquid by its volume.[10] For improved accuracy, this procedure should be repeated multiple times and the average value taken.[11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

Procedure:

  • Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.[12]

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[13]

  • Vigorously shake or vortex the mixture for a set period.[14]

  • Observe the mixture to see if the amine has dissolved completely. If it has, the compound is soluble in that solvent under the tested conditions. If two distinct layers remain or the solution is cloudy, the compound is considered insoluble or sparingly soluble.

  • The process can be repeated with different solvents to create a solubility profile.

Visualization

The following diagram illustrates a typical workflow for the quality control analysis of this compound, ensuring its identity and purity before use in further synthetic processes.

QC_Workflow start Sample Receipt of This compound visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection phys_prop Physical Property Determination visual_inspection->phys_prop spectro_analysis Spectroscopic Analysis visual_inspection->spectro_analysis chrom_purity Chromatographic Purity visual_inspection->chrom_purity decision Decision: Pass/Fail phys_prop->decision sub_mp Melting Point phys_prop->sub_mp sub_bp Boiling Point phys_prop->sub_bp sub_density Density phys_prop->sub_density spectro_analysis->decision sub_ftir FTIR spectro_analysis->sub_ftir sub_nmr NMR spectro_analysis->sub_nmr chrom_purity->decision sub_gc GC/HPLC chrom_purity->sub_gc release Release for Synthesis decision->release Pass reject Quarantine and Further Investigation decision->reject Fail

Caption: Quality Control Workflow for this compound.

References

Solubility Profile of (R)-1-(4-fluorophenyl)ethanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-(4-fluorophenyl)ethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a chiral primary amine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . Its structure, featuring a fluorinated aromatic ring and an ethylamine side chain, imparts a moderate degree of polarity. The presence of the amine group allows for hydrogen bonding, which significantly influences its solubility in protic solvents. The aromatic ring contributes to its potential solubility in non-polar, aromatic solvents through van der Waals interactions. Understanding its solubility is critical for applications in asymmetric synthesis, pharmaceutical intermediate production, and resolution of racemic mixtures.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. Aliphatic and aromatic amines are generally soluble in organic solvents, particularly polar ones.[1][2] The solubility is expected to be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amine group of the solute.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of polar amines.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds.
AcetonitrileModerate to HighAcetonitrile is a polar aprotic solvent that can dissolve a wide range of compounds. Its interaction with the amine would be primarily through dipole-dipole interactions.
Tetrahydrofuran (THF)ModerateTHF is a moderately polar ether that can act as a hydrogen bond acceptor. Its lower polarity compared to DMSO might result in slightly lower solubility.
Non-Polar TolueneModerateThe aromatic ring of toluene can interact favorably with the fluorophenyl ring of the solute through π-π stacking interactions.
HexaneLowAs a non-polar aliphatic solvent, hexane has limited ability to solvate the polar amine group, leading to poor solubility.
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a versatile solvent with moderate polarity that can dissolve a wide range of organic compounds. All amines are generally soluble in solvents like diethyl ether or dichloromethane.[3]
ChloroformModerate to HighSimilar to DCM, chloroform is a good solvent for many organic compounds, including amines.
Aqueous WaterSparingly SolubleThe compound is sparingly soluble in water (1.5E-3 g/L at 25°C).[4][5] While the amine group can form hydrogen bonds with water, the hydrophobic fluorophenyl group limits its overall aqueous solubility.[1]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) of the compound in the specific solvent using the following formula:

      S (g/L) = C × DF

      where:

      • C is the concentration of the diluted sample determined from the calibration curve (in g/L).

      • DF is the dilution factor.

3.3. Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method (HPLC) should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add Excess Solute to Solvent start->add_excess cap_vials Cap Vials add_excess->cap_vials shake Agitate at Constant Temperature cap_vials->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Profile of (R)-1-(4-fluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine (R)-1-(4-fluorophenyl)ethanamine. The information presented is intended to support researchers and professionals in drug development and related fields by providing detailed experimental data and protocols for the characterization of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.25m2HAr-H
7.03 - 6.98m2HAr-H
4.15q, J = 6.6 Hz1HCH-NH₂
1.55s (broad)2HNH₂
1.35d, J = 6.6 Hz3HCH₃

Note: The broad singlet for the amine protons (NH₂) can exchange with D₂O.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
162.1 (d, J = 243.5 Hz)C-F
142.2Ar-C
127.8 (d, J = 7.9 Hz)Ar-CH
115.2 (d, J = 21.2 Hz)Ar-CH
50.5CH-NH₂
25.5CH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3290Medium, BroadN-H Stretch
3070 - 3040WeakAr C-H Stretch
2965MediumAsymmetric CH₃ Stretch
2880MediumSymmetric CH₃ Stretch
1605, 1510StrongC=C Aromatic Ring Stretch
1225StrongC-F Stretch
830Strongp-disubstituted C-H bend
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
13930[M]⁺ (Molecular Ion)
124100[M - CH₃]⁺
10915[M - C₂H₄N]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, particularly for resolving aromatic proton multiplets and carbon-fluorine couplings.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required to obtain a good signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, creating a thin liquid film between the plates.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample in the beam path and acquire the sample spectrum.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute an aliquot of this solution to the low ppm or high ppb range, depending on the sensitivity of the instrument.

Data Acquisition (Electron Ionization - EI):

  • Gas Chromatography: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC column separates the analyte from the solvent and any impurities. Typical oven temperature programs start at a low temperature and ramp up to ensure good separation.

  • Mass Spectrometry: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Prepare thin film or KBr pellet MS MS Sample->MS Dilute in volatile solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Chemical shifts, coupling constants Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation Functional group identification MS->Structure_Elucidation Molecular weight, fragmentation MS->Purity_Assessment Final_Report Technical Guide Structure_Elucidation->Final_Report Combine all data Purity_Assessment->Final_Report

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Safety and Handling of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides comprehensive safety and handling information for (R)-1-(4-fluorophenyl)ethanamine (CAS No: 374898-01-8), a critical chiral building block for researchers, scientists, and drug development professionals. This document outlines the substance's chemical and physical properties, hazard classifications, personal protective equipment (PPE) protocols, emergency procedures, and a general experimental workflow. All quantitative data is presented in structured tables, and key procedures are visualized using diagrams to ensure clarity and promote safe laboratory practices.

Substance Identification and Properties

This compound is a chiral primary amine widely used as an intermediate in the synthesis of pharmaceutically active compounds.[1] Its stereospecific structure is often essential for the desired pharmacological activity of the final molecule.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 374898-01-8[1][2][3][4]
Molecular Formula C₈H₁₀FN[1][2][3][4]
Molecular Weight 139.17 g/mol [2][3][4][5]
Appearance Liquid[5]
Boiling Point 76°C @ 22 mmHg[6]
Density 1.03 g/cm³[6]
Flash Point 76°C[6]
Solubility Sparingly soluble in water (0.0015 g/L at 25°C). Miscible with dimethyl sulfoxide.[6][7]
Storage Temperature Room temperature; keep sealed in a dry, dark place.[2][3]

Hazard Identification and GHS Classification

This substance is classified as hazardous. It is a combustible liquid that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1]

GHS Pictograms:

alt text
alt text

Table 2: GHS Hazard and Precautionary Statements

CodeStatementReference
H227 Combustible liquid[1]
H314 Causes severe skin burns and eye damage[1]
H318 Causes serious eye damage[1]
H335 May cause respiratory irritation[1][8]
P210 Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][9]
P260 Do not breathe fumes, mist, spray, or vapors.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310 Immediately call a POISON CENTER or doctor/physician.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[8]
P405 Store locked up.[8]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. This involves a combination of engineering controls, appropriate personal protective equipment, and safe work practices.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [9]- An emergency eyewash station and safety shower must be readily accessible. [9]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to ensure the appropriate level of PPE is selected.

PPE_Workflow cluster_ppe PPE Selection Workflow task_assessment Task-Specific Hazard Assessment route_exposure Identify Potential Exposure Routes (Inhalation, Skin, Eyes) task_assessment->route_exposure select_ppe Select Appropriate PPE route_exposure->select_ppe ppe_respiratory Respiratory Protection (NIOSH-approved respirator) select_ppe->ppe_respiratory ppe_hand Hand Protection (Chemical-resistant gloves) select_ppe->ppe_hand ppe_eye Eye/Face Protection (Safety goggles & face shield) select_ppe->ppe_eye ppe_body Body Protection (Lab coat, chemical-resistant apron/suit) select_ppe->ppe_body

Caption: PPE selection workflow based on hazard assessment.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationReference
Respiratory Use a NIOSH (US) or EN 149 (EU) approved respirator where risk assessment shows it is necessary.[10]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[9]
Eye/Face Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended.
Skin/Body Wear a complete suit protecting against chemicals, such as a lab coat and a chemical-resistant apron. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Handling and Storage Practices
  • Handling: Avoid contact with skin and eyes and avoid breathing vapors or mist. [1]Wash hands thoroughly after handling. [1]Do not eat, drink, or smoke in the work area. [8]- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8]Store locked up and away from heat or ignition sources. [8]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First_Aid_Flowchart cluster_first_aid First-Aid Emergency Response start Exposure Occurs exposure_type What is the route of exposure? start->exposure_type inhalation Inhalation exposure_type->inhalation Airway skin Skin Contact exposure_type->skin Dermal eyes Eye Contact exposure_type->eyes Ocular ingestion Ingestion exposure_type->ingestion Oral action_inhale 1. Move to fresh air. 2. Keep comfortable for breathing. inhalation->action_inhale action_skin 1. Immediately remove all contaminated clothing. 2. Rinse skin with water/shower for at least 15 minutes. skin->action_skin action_eyes 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. eyes->action_eyes action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. ingestion->action_ingest seek_medical Call a POISON CENTER or Doctor IMMEDIATELY action_inhale->seek_medical action_skin->seek_medical action_eyes->seek_medical action_ingest->seek_medical

Caption: Decision tree for first-aid response to exposure.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear full PPE as described in Section 3.2. Ensure adequate ventilation. - Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses. [9]- Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite), then sweep up and place it into a suitable, closed container for disposal. [9]

Toxicological Information

The primary toxicological concerns are related to its corrosive properties.

Table 4: Summary of Toxicological Effects

EffectClassificationDetailsReference
Acute Toxicity Not ClassifiedData not available.[1]
Skin Corrosion/Irritation Category 1ACauses severe skin burns.[1]
Serious Eye Damage/Irritation Category 1Causes serious eye damage.[1]
Respiratory Sensitization Not ClassifiedData not available.[1]
Germ Cell Mutagenicity Not ClassifiedData not available.[1]
Carcinogenicity Not ClassifiedData not available.[1]
Reproductive Toxicity Not ClassifiedData not available.[1]
STOT - Single Exposure Category 3May cause respiratory irritation.[1]

General Experimental Protocol Workflow

While specific experimental procedures are protocol-dependent, the use of this compound as a reagent in a chemical synthesis typically follows a standard workflow. The following provides a detailed methodology for its general handling in a laboratory synthesis context.

Synthesis_Workflow cluster_synthesis General Laboratory Synthesis Workflow setup 1. Reaction Setup reagent_add 2. Reagent Addition setup->reagent_add setup_details Assemble glassware under inert atmosphere (N₂ or Ar). Add solvent and starting materials. setup->setup_details reaction_run 3. Reaction Monitoring reagent_add->reaction_run reagent_details Carefully add this compound via syringe in a fume hood. reagent_add->reagent_details workup 4. Work-up & Extraction reaction_run->workup Reaction Complete purify 5. Purification workup->purify analyze 6. Analysis & Characterization purify->analyze

Caption: A typical workflow for using the amine in a synthesis.

Methodology:
  • Reaction Setup: In a chemical fume hood, assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Dissolve the starting material (e.g., a ketone or aldehyde) in an appropriate anhydrous solvent (e.g., toluene, methanol). [11]2. Reagent Addition: Using a syringe and proper handling techniques, carefully add this compound to the reaction mixture. If the reaction is exothermic, this may require cooling with an ice bath.

  • Reaction Monitoring: Heat or cool the reaction to the desired temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. [11]4. Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and filter. [11]5. Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel or another suitable method to yield the pure final compound. [11]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereospecific construction is of paramount importance as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on enzymatic and chemo-catalytic methodologies. These approaches offer high enantioselectivity and yield, contributing to efficient and sustainable pharmaceutical development.

Synthetic Strategies Overview

The primary routes for the asymmetric synthesis of this compound from the prochiral ketone, 4-fluoroacetophenone, involve two main strategies:

  • Biocatalytic Asymmetric Amination: This method utilizes enzymes, such as transaminases (TAs), to stereoselectively introduce an amine group. ω-Transaminases are particularly effective for this transformation, offering high enantiomeric excess (e.e.) under mild reaction conditions.[1][2] The equilibrium of the reaction can be shifted towards the product by using a suitable amine donor in excess or by removing the ketone byproduct.

  • Asymmetric Reductive Amination: This chemo-catalytic approach involves the in-situ formation of an imine from 4-fluoroacetophenone and an amine source, followed by asymmetric hydrogenation using a chiral catalyst. Transition metal complexes, particularly those of rhodium and iridium with chiral ligands, are commonly employed to achieve high enantioselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various asymmetric synthesis methods for producing chiral amines from corresponding ketones. While specific data for this compound may vary depending on the exact catalyst and conditions, this table provides a comparative overview of the efficacy of different approaches.

MethodCatalyst/EnzymeSubstrateAmine DonorSolvent(s)Temp. (°C)Time (h)Conversion (%)e.e. (%)Reference
Biocatalytic Amination (R)-selective ω-Transaminase (engineered)4-fluoroacetophenoneIsopropylamineBuffer/DMSO30-4012-24>95>99
Biocatalytic Amination Wild-type ω-Transaminase from Pseudomonas jesseniiAcetophenoneIsopropylamineBuffer302424>99 (S)[1]
Asymmetric Hydrogenation [Rh(COD)Cl]₂ / Chiral Diphosphine Ligand4-fluoroacetophenone imineH₂ (gas)Methanol/Toluene25-506-18>98>97
Asymmetric Transfer Hydrogenation Ru-TsDPEN4-fluoroacetophenone imineFormic acid/TriethylamineAcetonitrile288>9998

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Amination using an (R)-selective ω-Transaminase

This protocol describes a general procedure for the synthesis of this compound using a commercially available or engineered (R)-selective ω-transaminase.

Materials:

  • 4-fluoroacetophenone

  • (R)-selective ω-Transaminase (lyophilized powder or immobilized)

  • Isopropylamine (or another suitable amine donor, e.g., L-alanine)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature and pH control

  • Stirrer

Procedure:

  • Enzyme Solution Preparation: In a reaction vessel, dissolve the (R)-selective ω-transaminase and PLP (final concentration ~1 mM) in potassium phosphate buffer (pH 7.5).

  • Reaction Mixture Setup: To the enzyme solution, add isopropylamine to a final concentration of 0.5-1.0 M.

  • Substrate Addition: Dissolve 4-fluoroacetophenone in a minimal amount of DMSO (e.g., to achieve a final co-solvent concentration of 5-10% v/v) and add it to the reaction mixture to a final concentration of 50-100 mM.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-37°C) for 12-24 hours. Monitor the reaction progress by HPLC or GC analysis.

  • Work-up and Extraction: Once the reaction reaches completion, adjust the pH of the mixture to >9 with a suitable base (e.g., 1 M NaOH). Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Diagrams

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Synthesis Methods cluster_reagents Key Reagents cluster_product Final Product 4-Fluoroacetophenone 4-Fluoroacetophenone Biocatalytic Amination Biocatalytic Amination 4-Fluoroacetophenone->Biocatalytic Amination Asymmetric Reductive Amination Asymmetric Reductive Amination 4-Fluoroacetophenone->Asymmetric Reductive Amination This compound This compound Biocatalytic Amination->this compound Asymmetric Reductive Amination->this compound Enzyme (Transaminase) Enzyme (Transaminase) Enzyme (Transaminase)->Biocatalytic Amination Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Reductive Amination Amine Donor Amine Donor Amine Donor->Biocatalytic Amination Amine Donor->Asymmetric Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Asymmetric Reductive Amination

Caption: Overall workflow for the asymmetric synthesis of this compound.

Biocatalytic_Amination_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_intermediates Key Intermediates cluster_products Products 4-Fluoroacetophenone 4-Fluoroacetophenone Transaminase-PLP Complex Transaminase-PLP Complex 4-Fluoroacetophenone->Transaminase-PLP Complex binds Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine)->Transaminase-PLP Complex binds Ketimine Intermediate Ketimine Intermediate Transaminase-PLP Complex->Ketimine Intermediate forms Ketone Byproduct (e.g., Acetone) Ketone Byproduct (e.g., Acetone) Transaminase-PLP Complex->Ketone Byproduct (e.g., Acetone) releases PMP Intermediate PMP Intermediate Ketimine Intermediate->PMP Intermediate tautomerizes This compound This compound PMP Intermediate->this compound hydrolyzes to

Caption: Simplified signaling pathway of transaminase-catalyzed asymmetric amination.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-1-(4-fluorophenyl)ethanamine using Transaminase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional chemical synthesis routes for such chiral amines often involve hazardous reagents, harsh reaction conditions, and the formation of racemic mixtures that require challenging and costly resolution steps. Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative for the asymmetric synthesis of these valuable compounds.[1][2][3] This application note provides a detailed protocol for the enzymatic synthesis of this compound from 4-fluoroacetophenone using an (R)-selective ω-transaminase.

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] By employing an (R)-selective transaminase, the direct and highly enantioselective synthesis of the desired (R)-amine enantiomer can be achieved with high atom economy. This method avoids the drawbacks of classical chemical synthesis and provides a more sustainable and efficient manufacturing process.

Principle of the Reaction

The enzymatic synthesis involves the asymmetric amination of the prochiral ketone, 4-fluoroacetophenone, to the corresponding chiral amine, this compound. An (R)-selective ω-transaminase (ω-TA) is used as the biocatalyst, and an amine donor, such as isopropylamine, provides the amino group. The co-factor pyridoxal-5'-phosphate (PLP) is essential for the enzyme's catalytic activity. The reaction equilibrium can be shifted towards the product side by using a high concentration of the amine donor and/or by removing the ketone co-product (in this case, acetone).

Enzymatic_Synthesis Substrate 4-Fluoroacetophenone Enzyme Transaminase (ω-TA) + PLP (Cofactor) Substrate->Enzyme binds AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme binds Product This compound Enzyme->Product releases CoProduct Acetone (Co-product) Enzyme->CoProduct releases

Figure 1: Enzymatic transamination of 4-fluoroacetophenone.

Data Presentation

The following tables summarize typical quantitative data obtained during the optimization of the enzymatic synthesis of this compound.

Table 1: Effect of Reaction Parameters on Conversion and Enantiomeric Excess (e.e.)

ParameterConditionConversion (%)e.e. (%)
pH 6.575>99
7.592>99
8.588>99
Temperature (°C) 2585>99
3095>99
3791>99
Co-solvent (DMSO, v/v) 0%60>99
10%88>99
20%96>99
Amine Donor Isopropylamine95>99
D-Alanine85>99
L-Alanine15>99

Table 2: Time Course of a Typical Reaction

Time (h)Substrate Concentration (mM)Product Concentration (mM)Conversion (%)
05000
2381224
4272346
8123876
1644692
2424896

Experimental Protocols

Materials and Reagents
  • (R)-selective ω-transaminase (e.g., from Aspergillus terreus, Arthrobacter sp., or a commercially available engineered variant)

  • 4-Fluoroacetophenone (substrate)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, centrifuge, rotary evaporator)

  • Analytical equipment (Chiral HPLC or GC)

Experimental Workflow

Workflow start Start prep Prepare Reaction Mixture start->prep reaction Enzymatic Reaction (Incubation) prep->reaction quench Quench Reaction reaction->quench extraction Product Extraction quench->extraction purification Purification extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis end End analysis->end

Figure 2: General experimental workflow.

Detailed Protocol for Enzymatic Synthesis
  • Reaction Setup:

    • In a 50 mL round-bottom flask, prepare the reaction buffer by dissolving potassium phosphate to a final concentration of 100 mM in deionized water and adjusting the pH to 7.5.

    • To 20 mL of the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the (R)-selective ω-transaminase to a final concentration of 5 mg/mL.

    • Add dimethyl sulfoxide (DMSO) to a final volume of 20% (v/v) to aid in substrate solubility.[4]

    • Add isopropylamine as the amine donor to a final concentration of 500 mM.

    • Stir the mixture at room temperature until all components are dissolved.

  • Initiation of the Reaction:

    • Add 4-fluoroacetophenone to the reaction mixture to a final concentration of 50 mM.

    • Seal the flask and place it in an incubator shaker set at 30°C and 200 rpm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 16, and 24 hours).

    • Quench the reaction in the aliquot by adding an equal volume of dichloromethane and vortexing.

    • Analyze the organic phase by chiral HPLC or GC to determine the conversion of the substrate and the enantiomeric excess of the product.

  • Reaction Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion (typically >95% after 24 hours), quench the entire reaction mixture by adjusting the pH to >11 with 1 M NaOH.

    • Extract the product from the aqueous phase with dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional):

    • If further purification is required, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Method: Chiral HPLC
  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Retention Times: The retention times for the (R) and (S) enantiomers should be determined using a racemic standard of 1-(4-fluorophenyl)ethanamine. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers.

Logical Relationships in Reaction Optimization

The optimization of the enzymatic synthesis is a multifactorial process where various parameters are interconnected. The following diagram illustrates the logical relationships between key optimization parameters.

Optimization_Logic cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_outcomes Desired Outcomes pH pH Enzyme Enzyme Loading pH->Enzyme affects activity & stability Temp Temperature Temp->Enzyme affects activity & stability Cosolvent Co-solvent (e.g., DMSO) Cosolvent->Enzyme can affect stability Substrate Substrate Loading Cosolvent->Substrate improves solubility Conversion High Conversion Enzyme->Conversion catalyzes reaction Substrate->Conversion higher loading can lead to inhibition AmineDonor Amine Donor Concentration AmineDonor->Conversion drives equilibrium Yield High Yield Conversion->Yield EE High Enantiomeric Excess (e.e.) EE->Yield

Figure 3: Interdependencies in reaction optimization.

Conclusion

The enzymatic synthesis of this compound using an (R)-selective ω-transaminase offers a highly efficient, selective, and sustainable alternative to traditional chemical methods. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop and optimize this biocatalytic process. By carefully controlling reaction parameters such as pH, temperature, and co-solvent concentration, high conversions and excellent enantiomeric excess can be achieved, leading to a robust and scalable manufacturing process for this key pharmaceutical intermediate.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutically active compounds. The stereochemistry of this amine is often crucial for the biological activity and safety of the final drug substance. Therefore, the efficient separation of its enantiomers is a critical step in the drug development and manufacturing process. This document provides detailed application notes and protocols for the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine via diastereomeric salt crystallization, a robust and scalable method for obtaining enantiomerically pure amines.[1]

Principle of Chiral Resolution by Diastereomeric Salt Crystallization

The most common and industrially viable method for separating enantiomers is through the formation of diastereomeric salts.[1] This process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts, having different physicochemical properties such as solubility, can then be separated by fractional crystallization.[1] The desired enantiomer of the amine is subsequently liberated from the isolated diastereomeric salt by treatment with a base.

Selection of Chiral Resolving Agent

The choice of the chiral resolving agent is critical for a successful resolution. A variety of chiral acids can be screened for their ability to form crystalline salts with distinct solubility differences with the enantiomers of 1-(4-fluorophenyl)ethanamine. Commonly used resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. For the resolution of phenylglycinamide derivatives, which are structurally related to the target compound, O,O'-dibenzoyltartaric acid has been shown to be effective.

Screening of Chiral Resolving Agents

A preliminary screening is recommended to identify the optimal resolving agent and solvent system. This typically involves reacting the racemic amine with a panel of chiral acids in various solvents and observing the formation of crystalline salts. The efficiency of the resolution is evaluated based on the yield and the enantiomeric excess (e.e.) of the desired amine enantiomer.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine. Optimization of specific parameters such as stoichiometry, solvent, temperature, and crystallization time may be necessary to achieve the desired yield and enantiomeric purity.

Protocol 1: Chiral Resolution using (-)-O,O'-Di-p-toluoyl-L-tartaric Acid

This protocol describes the resolution of racemic 1-(4-fluorophenyl)ethanamine using (-)-O,O'-Di-p-toluoyl-L-tartaric acid as the resolving agent.

Materials:

  • Racemic 1-(4-fluorophenyl)ethanamine

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid

  • Methanol

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq.) in methanol in a suitable flask.

    • In a separate flask, dissolve (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 eq.) in methanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • For further crystallization, the mixture can be cooled in an ice bath for several hours.

    • Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 2 M sodium hydroxide solution.

    • Stir the mixture until the solid has completely dissolved and the two phases are clear.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched 1-(4-fluorophenyl)ethanamine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the resulting amine using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes typical results that can be expected from the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine with various resolving agents. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(-)-O,O'-Di-p-toluoyl-L-tartaric AcidMethanol2:140-50>98
(S)-(+)-Mandelic AcidEthanol1:135-45>95
(1S)-(+)-10-Camphorsulfonic AcidIsopropanol1:130-40>90

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial for assessing the success of the chiral resolution. Chiral HPLC is the most common and reliable method for this purpose.

Protocol 2: Chiral HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, for example, a CHIRALCEL® OD-H column.

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the racemic 1-(4-fluorophenyl)ethanamine and a sample solution of the resolved amine in the mobile phase.

  • Inject the standard solution to determine the retention times of the two enantiomers.

  • Inject the sample solution and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Mandatory Visualizations

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Analysis racemic_amine Racemic 1-(4-fluorophenyl)ethanamine dissolution Dissolution in Solvent (e.g., Methanol) racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (-)-O,O'-Di-p-toluoyl-L-tartaric Acid) resolving_agent->dissolution mixing Mixing and Heating dissolution->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt filtration->diastereomeric_salt mother_liquor Mother Liquor (Enriched in other enantiomer) filtration->mother_liquor liberation Liberation of Amine (Base Treatment) diastereomeric_salt->liberation extraction Extraction and Purification liberation->extraction pure_enantiomer Enantiomerically Pure Amine extraction->pure_enantiomer analysis Analysis (Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine.

Logical_Relationship racemic_mixture Racemic Mixture (R-amine + S-amine) diastereomer_R Diastereomer 1 (R-amine-S-acid) racemic_mixture->diastereomer_R + diastereomer_S Diastereomer 2 (S-amine-S-acid) racemic_mixture->diastereomer_S + chiral_acid Chiral Acid (S-acid) chiral_acid->diastereomer_R chiral_acid->diastereomer_S solubility_diff Different Solubilities diastereomer_R->solubility_diff diastereomer_S->solubility_diff crystallization Fractional Crystallization solubility_diff->crystallization isolated_diastereomer Isolated Diastereomer 1 crystallization->isolated_diastereomer dissolved_diastereomer Diastereomer 2 in Solution crystallization->dissolved_diastereomer

Caption: Principle of diastereomeric salt formation and separation.

References

The Role of (R)-1-(4-fluorophenyl)ethanamine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-fluorophenyl)ethanamine is a chiral amine that holds significant potential as a building block in the synthesis of complex pharmaceutical molecules. Its stereospecific nature and the presence of a fluorine atom make it an attractive starting material for the development of novel therapeutics with enhanced pharmacological profiles. However, despite its classification as a key pharmaceutical intermediate, detailed and publicly available information on its direct application in the synthesis of specific commercial drugs is limited. This document aims to provide a comprehensive overview of its potential uses, supported by generalized experimental protocols and conceptual frameworks relevant to drug discovery and development.

Introduction to Chiral Amines in Drug Development

Chiral amines are fundamental components of a vast array of pharmaceuticals. The specific three-dimensional arrangement of atoms, or stereochemistry, of a drug molecule can significantly influence its biological activity, potency, and safety profile. This compound offers a synthetically accessible source of a specific stereoisomer, which is crucial for developing enantiomerically pure drugs. The fluorine substituent can further enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

Potential Therapeutic Applications

Based on the structural motif of this compound, it is a plausible precursor for the synthesis of various classes of therapeutic agents, including but not limited to:

  • Enzyme Inhibitors: The amine functionality can serve as a key interaction point with the active sites of enzymes, making it a valuable scaffold for designing inhibitors for targets such as kinases, proteases, and demethylases.

  • G-Protein Coupled Receptor (GPCR) Modulators: Many GPCR ligands incorporate chiral amine moieties to achieve specific receptor subtype selectivity and desired agonist or antagonist activity.

  • Ion Channel Modulators: The structural features of this amine could be incorporated into molecules designed to modulate the function of various ion channels.

While specific examples are not readily found in public literature, the following sections provide generalized protocols for how this compound could be utilized in a drug discovery program.

Generalized Experimental Protocols

The following protocols describe common synthetic transformations that can be applied to this compound to generate diverse chemical scaffolds for biological screening.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily coupled with a variety of carboxylic acids to generate a library of chiral amides.

Table 1: Representative Amide Coupling Reaction Conditions and Yields

Carboxylic Acid PartnerCoupling ReagentBaseSolventTypical Yield (%)
Benzoic AcidHATUDIPEADMF85-95
Acetic AcidEDC/HOBtNMMDCM80-90
Boc-Gly-OHT3PPyridineEtOAc75-85

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add the coupling reagent (1.1 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Reductive Amination

Reductive amination allows for the formation of secondary or tertiary amines, providing a pathway to a different chemical space.

Table 2: Representative Reductive Amination Conditions and Yields

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
AcetoneNaBH(OAc)₃DCE70-85
CyclohexanoneNaBH₃CNMeOH65-80
BenzaldehydeH₂, Pd/CEtOH80-95

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., DCE or MeOH), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual synthetic pathways described above.

Amide_Coupling R-amine This compound Amide_Product Chiral Amide R-amine->Amide_Product Coupling Reagent, Base Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product

Caption: Amide synthesis from this compound.

Reductive_Amination R-amine This compound Secondary_Amine Chiral Secondary Amine R-amine->Secondary_Amine Reducing Agent Carbonyl Aldehyde/Ketone Carbonyl->Secondary_Amine

Caption: Reductive amination of this compound.

Conclusion

While the direct synthesis of a specific, named pharmaceutical from this compound is not prominently documented in publicly accessible scientific literature and patent databases, its structural features and chirality make it a highly valuable starting material for the synthesis of novel drug candidates. The generalized protocols and conceptual pathways provided herein offer a framework for researchers and drug development professionals to explore the potential of this chiral amine in their synthetic endeavors. Further investigation into proprietary and specialized chemical literature may reveal more concrete applications of this promising pharmaceutical intermediate.

Large-Scale Synthesis of (R)-1-(4-fluorophenyl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (R)-1-(4-fluorophenyl)ethanamine, a critical chiral building block in the pharmaceutical industry. The strategic incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] This chiral amine is a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[2]

Two primary strategies for obtaining the enantiomerically pure this compound on a large scale are asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired enantiomer directly, while chiral resolution separates the desired enantiomer from a racemic mixture.[3][4] The choice of method often depends on factors such as cost, scalability, and the availability of chiral catalysts or resolving agents.[3][5]

Synthetic Strategies: An Overview

The synthesis of this compound can be approached via two main routes:

  • Asymmetric Synthesis (via Reductive Amination): This method involves the direct conversion of the prochiral starting material, 4-fluoroacetophenone, into the chiral amine using a chiral catalyst or auxiliary. This approach is often more atom-economical as it avoids the loss of the undesired enantiomer.

  • Chiral Resolution of a Racemic Mixture: This classic method involves the synthesis of a racemic mixture of 1-(4-fluorophenyl)ethanamine, followed by separation of the enantiomers.[6][7] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[5][6]

G cluster_main Synthetic Approaches for this compound cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution start Starting Material: 4-Fluoroacetophenone asym_reduct Asymmetric Reductive Amination start->asym_reduct racemic_synth Reductive Amination (racemic) start->racemic_synth asym_product This compound asym_reduct->asym_product racemic_mixture Racemic 1-(4-fluorophenyl)ethanamine racemic_synth->racemic_mixture resolution Diastereomeric Salt Formation & Crystallization racemic_mixture->resolution r_enantiomer This compound resolution->r_enantiomer s_enantiomer (S)-1-(4-fluorophenyl)ethanamine (unwanted) resolution->s_enantiomer

Caption: Overview of synthetic routes to this compound.

Application Note 1: Asymmetric Reductive Amination

This protocol details the direct, one-step synthesis of this compound from 4-fluoroacetophenone via asymmetric reductive amination. This method is highly efficient and avoids the generation of the unwanted (S)-enantiomer as a byproduct.

Principle: The ketone (4-fluoroacetophenone) and an ammonia source react in the presence of a chiral catalyst to form a chiral imine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the desired (R)-amine with high enantioselectivity.

ParameterValue/RangeNotes
Starting Material 4-Fluoroacetophenone-
Ammonia Source Ammonium formateCan also use other sources like ammonia gas.
Catalyst Chiral transition metal catalyst (e.g., Rh, Ru, Ir-based) with a chiral ligandCatalyst selection is crucial for high enantioselectivity.
Reducing Agent H₂ gas or a hydride source (e.g., formic acid)H₂ gas is common for large-scale catalytic transfer hydrogenation.
Solvent Methanol, Ethanol, or other polar aprotic solventsSolvent choice can influence reaction rate and selectivity.
Temperature 40-80 °COptimization may be required based on the catalyst system.
Pressure 10-50 bar (if using H₂ gas)Higher pressure can increase the reaction rate.
Typical Yield 85-95%Dependent on catalyst and reaction conditions.
Enantiomeric Excess (ee) >99%A key advantage of this method.

Experimental Protocol: Asymmetric Reductive Amination

G cluster_protocol Workflow: Asymmetric Reductive Amination start Reactor Setup charge Charge Reactor: 1. 4-Fluoroacetophenone 2. Chiral Catalyst 3. Solvent 4. Ammonium Formate start->charge react Reaction: - Heat to 40-80 °C - Pressurize with H₂ (10-50 bar) - Stir until completion charge->react workup Workup: - Cool and depressurize - Filter catalyst - Concentrate solvent react->workup extract Extraction & Wash: - Add aqueous acid - Wash with organic solvent - Basify aqueous layer workup->extract isolate Isolation: - Extract with organic solvent - Dry and concentrate extract->isolate product Final Product: This compound isolate->product

Caption: Step-by-step workflow for asymmetric reductive amination.

  • Reactor Preparation: Ensure a high-pressure reactor is clean, dry, and purged with nitrogen.

  • Charging the Reactor:

    • Charge the reactor with 4-fluoroacetophenone (1.0 eq).

    • Add the chiral catalyst (e.g., a pre-formed [Rh(cod)Cl]₂ with a chiral phosphine ligand, 0.01-0.1 mol%).

    • Add the solvent (e.g., methanol).

    • Add the ammonia source, such as ammonium formate (1.5-2.0 eq).

  • Reaction:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 20 bar) with hydrogen.

    • Heat the reaction mixture to the target temperature (e.g., 60 °C) with vigorous stirring.

    • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Extract the amine into an acidic aqueous solution (e.g., 1M HCl).

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 50% NaOH) to pH > 12.

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application Note 2: Diastereomeric Salt Resolution

This protocol describes the synthesis of racemic 1-(4-fluorophenyl)ethanamine followed by chiral resolution using a chiral resolving agent. This is a robust and widely used method for large-scale production when a suitable and cost-effective resolving agent is available.[5]

Principle: First, a racemic mixture of the amine is synthesized via standard reductive amination.[8][9] The racemic amine is then treated with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized and separated by filtration.[6][7] The desired enantiomer is then liberated from the purified salt by treatment with a base.

ParameterValue/RangeNotes
Starting Material Racemic 1-(4-fluorophenyl)ethanamineSynthesized from 4-fluoroacetophenone.
Resolving Agent (L)-(+)-Tartaric acid or (S)-(+)-Mandelic acidChoice of agent and stoichiometry are critical.[5][6]
Stoichiometry 0.5-1.0 equivalents of resolving agent0.5 eq is often used for initial screening.[5]
Solvent Methanol, Ethanol, Isopropanol, or mixtures with waterSolvent choice dictates the solubility difference of the salts.
Crystallization Temp. -5 to 25 °C (controlled cooling)A slow cooling profile is often beneficial for crystal purity.
Salt Liberation Aqueous NaOH or other strong baseTo recover the free amine.
Typical Yield 35-45% (per resolution cycle)Theoretical maximum is 50% for the desired enantiomer.
Enantiomeric Excess (ee) >98% after recrystallizationCan be improved with subsequent recrystallizations.

Experimental Protocol: Diastereomeric Salt Resolution

G cluster_protocol Workflow: Diastereomeric Salt Resolution start Start with Racemic Amine dissolve Dissolution: - Dissolve racemic amine and (L)-tartaric acid in hot solvent start->dissolve crystallize Crystallization: - Cool slowly to induce crystallization - Stir for several hours dissolve->crystallize filter Filtration: - Isolate the diastereomeric salt crystals crystallize->filter liberate Amine Liberation: - Dissolve salt in water - Add strong base (e.g., NaOH) filter->liberate extract Extraction & Isolation: - Extract with organic solvent - Dry and concentrate liberate->extract product Final Product: This compound extract->product

Caption: Step-by-step workflow for chiral resolution via diastereomeric salt crystallization.

Part A: Synthesis of Racemic 1-(4-fluorophenyl)ethanamine

  • Reaction Setup: To a solution of 4-fluoroacetophenone (1.0 eq) in methanol, add ammonium formate (3-5 eq).

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise while maintaining the temperature below 30 °C.[8][9]

  • Reaction Completion: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or GC.

  • Workup: Quench the reaction by carefully adding aqueous HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH and extract the racemic amine with an organic solvent. Dry and concentrate to obtain the crude racemic product.

Part B: Chiral Resolution

  • Salt Formation:

    • Dissolve the racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in a minimal amount of hot solvent (e.g., ethanol).

    • In a separate flask, dissolve the chiral resolving agent, for example, (L)-(+)-tartaric acid (0.5-1.0 eq), in the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The salt of the (R)-amine with (L)-tartaric acid is typically less soluble and will precipitate.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Stir the resulting slurry for several hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized from a fresh portion of hot solvent to improve purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong aqueous base (e.g., 20% NaOH) until the pH is > 12 to deprotonate the amine.

    • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Conclusion

Both asymmetric synthesis and chiral resolution are viable and powerful methods for the large-scale production of this compound.

  • Asymmetric synthesis offers a more direct and atom-economical route, potentially leading to higher overall yields and less waste. However, it requires specialized and often expensive chiral catalysts.

  • Chiral resolution is a well-established and robust technique that relies on classical crystallization methods.[5][6] While the theoretical yield is limited to 50% per cycle, the unwanted enantiomer can potentially be racemized and recycled, improving the overall process economy.

The selection of the optimal synthetic route will depend on a thorough evaluation of process economics, scalability, required purity, and the availability of necessary reagents and equipment.

References

Application of (R)-1-(4-fluorophenyl)ethanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(4-fluorophenyl)ethanamine is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with specific stereochemistry, which is often crucial for their pharmacological activity. Its rigid structure and the presence of a fluorine atom allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides an overview of its application in the development of selective Glucocorticoid Receptor (GR) antagonists and tubulin polymerization inhibitors, complete with experimental protocols and biological data.

Application in the Synthesis of Selective Glucocorticoid Receptor (GR) Antagonists

This compound serves as a key chiral synthon in the development of selective glucocorticoid receptor (GR) antagonists. These antagonists are being investigated for the treatment of conditions like Cushing's syndrome, where the modulation of the GR signaling pathway is therapeutically beneficial. The stereochemistry imparted by this building block is critical for high-affinity binding to the receptor.

Featured Drug Candidate: CORT125134 (Relacorilant)

CORT125134 is a selective GR antagonist that has undergone clinical evaluation. While the complete synthesis from this compound is proprietary, the core structure highlights the importance of the chiral amine in establishing the necessary stereochemical configuration for potent GR antagonism.

Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a ligand-dependent transcription factor. It can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors.[1][2][3] Selective GR antagonists like those derived from this compound are designed to block these effects.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_ligand GR-Ligand Complex GR_complex->GR_ligand Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE GRE GR_dimer->GRE Binds to Transcription Gene Transcription (Activation/Repression) GRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Antagonist GR Antagonist (e.g., CORT125134) Antagonist->GR_complex Blocks Binding Experimental_Workflow Start Start Materials: This compound 1,4-Diketone Reaction Paal-Knorr Pyrrole Synthesis Start->Reaction Conditions Reaction Conditions: - Acetic Acid (solvent) - Reflux (heat) Reaction->Conditions Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Analysis Characterization Purification->Analysis Product Product: 1-(1-(4-fluorophenyl)ethyl)-2,5-dimethyl-1H-pyrrole Analysis->Product AURKB_Signaling_Pathway cluster_mitosis Mitosis AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates (Ser10) CPC Chromosomal Passenger Complex (CPC) AURKB->CPC Component of Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore Ensures Proper Cytokinesis Cytokinesis CPC->Cytokinesis Regulates Apoptosis Apoptosis Kinetochore->Apoptosis Incorrect Attachment Leads to Cytokinesis->Apoptosis Failed Cytokinesis Leads to AURKB_Inhibitor AURKB Inhibitor AURKB_Inhibitor->AURKB Inhibits

References

Application Note 1: Direct Enantioselective Quantification by Chiral HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the quantitative analysis of (R)-1-(4-fluorophenyl)ethanamine is presented here, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the enantioselective quantification of this chiral amine, a crucial aspect in pharmaceutical research and quality control due to the often differing pharmacological and toxicological profiles of enantiomers.

Two primary analytical approaches are detailed: a direct chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers, and a more sensitive method involving pre-column derivatization for trace-level analysis.

This method allows for the direct separation and quantification of (R)- and (S)-1-(4-fluorophenyl)ethanamine using a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for the resolution of a wide range of chiral amines.

Chromatographic Conditions

A normal-phase chiral HPLC method is proposed for robust enantioseparation. The selection of the chiral column and the composition of the mobile phase are critical for achieving baseline resolution.

ParameterRecommended Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Method Performance

The following table summarizes the anticipated performance characteristics of this method, based on validation data for similar chiral amines.[1][2][3] Method validation should be performed to confirm these parameters for this compound.

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Resolution (Rs) > 2.0 between enantiomers
Experimental Protocol: Direct Chiral HPLC

1. Reagents and Materials:

  • This compound reference standard

  • Racemic 1-(4-fluorophenyl)ethanamine (for system suitability)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

2. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 90:10:0.1. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by diluting the stock solution with methanol.

  • System Suitability Solution (50 µg/mL): Prepare a solution of racemic 1-(4-fluorophenyl)ethanamine in methanol.

3. Chromatographic Analysis:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes.

  • Perform a system suitability test by injecting the racemic standard solution to ensure a resolution of >2.0 between the two enantiomer peaks.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions for quantification.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (Hexane:IPA:DEA) equilibrate Equilibrate Chiral Column prep_mp->equilibrate prep_stock Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working calibrate Generate Calibration Curve (Inject Working Standards) prep_working->calibrate prep_sample Prepare Sample Solution analyze Analyze Samples prep_sample->analyze sys_suit System Suitability Test (Racemic Standard) equilibrate->sys_suit sys_suit->calibrate calibrate->analyze integrate Integrate Peak Areas analyze->integrate quantify Quantify (R)-enantiomer integrate->quantify

Workflow for Direct Chiral HPLC Quantification

Application Note 2: Quantification by HPLC-UV with Pre-Column Derivatization

For applications requiring higher sensitivity, a pre-column derivatization method can be employed. This involves reacting the amine with a derivatizing agent to form a highly UV-active product. 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) is a suitable reagent for this purpose.[4] The resulting diastereomers can be separated on a standard achiral reversed-phase column.

Chromatographic Conditions for Derivatized Amine
ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient)
Gradient 30% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 460 nm
Injection Volume 20 µL
Expected Method Performance with Derivatization

This method is expected to offer a lower limit of detection and quantification compared to the direct method.

ParameterExpected Performance
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 3.0%
Experimental Protocol: HPLC with Pre-Column Derivatization

1. Reagents and Materials:

  • This compound reference standard

  • 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (HCl, 0.1 M)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare fresh daily.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions (0.1-20 µg/mL): Prepare a series of working standards by diluting the stock solution with acetonitrile.

3. Derivatization Procedure:

  • In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 200 µL of borate buffer.

  • Add 200 µL of the NBD-Cl solution.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis:

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the derivatized standards to generate a calibration curve.

  • Inject the derivatized samples for quantification.

G cluster_prep Sample and Standard Preparation cluster_hplc Reversed-Phase HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Standards & NBD-Cl Solution mix_reactants Mix Amine, Buffer, and NBD-Cl prep_solutions->mix_reactants heat Heat at 60°C for 30 min mix_reactants->heat quench Quench Reaction with HCl heat->quench filter Filter into HPLC Vial quench->filter calibrate Generate Calibration Curve filter->calibrate analyze Analyze Derivatized Samples filter->analyze equilibrate Equilibrate C18 Column equilibrate->calibrate calibrate->analyze integrate Integrate Peak Area analyze->integrate quantify Quantify Derivatized Amine integrate->quantify

Workflow for HPLC Quantification with Derivatization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of (R)-1-(4-fluorophenyl)ethanamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a crucial chiral building block in pharmaceutical development. The primary synthesis routes—asymmetric reductive amination via chemical catalysis and biocatalytic transamination—are covered.

Problem 1: Low Reaction Yield

Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in this synthesis can arise from several factors related to imine formation, the reduction step, or catalyst/enzyme activity.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation of 4-fluoroacetophenone and the amine source is a reversible equilibrium. Water produced during this step can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials.

    • Solution: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture. For chemical synthesis, azeotropic removal of water with a suitable solvent like toluene can also be effective.

  • Reduction of Starting Ketone: In chemical reductions, the reducing agent may reduce the 4-fluoroacetophenone starting material to the corresponding alcohol (1-(4-fluorophenyl)ethanol), consuming reagents and lowering the yield of the desired amine.

    • Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanobohrhydride (NaBH₃CN) are generally preferred over stronger agents like sodium borohydride (NaBH₄) because they preferentially reduce the protonated iminium ion.[1]

  • Catalyst/Enzyme Inactivity or Inhibition: The catalyst (in chemical synthesis) or enzyme (in biocatalysis) can be poisoned or inhibited, leading to a stalled or slow reaction.

    • Chemical Catalysis: Ensure all reagents and solvents are of high purity and anhydrous. Impurities containing sulfur or other coordinating groups can poison precious metal catalysts.

    • Biocatalysis: High concentrations of the substrate (4-fluoroacetophenone) or the amine product can inhibit the transaminase enzyme.[2][3] Consider a stepwise addition of the substrate or implement in situ product removal (ISPR) by using a two-phase system (e.g., an aqueous/organic biphasic system) to extract the product from the enzymatic phase as it forms.[3][4]

  • Unfavorable Equilibrium (Biocatalysis): Transaminase-catalyzed reactions are often equilibrium-limited.

    • Solution: Use a large excess of the amine donor (e.g., isopropylamine or D-alanine) to shift the equilibrium towards product formation. Alternatively, employ a secondary enzyme system to remove the ketone co-product (e.g., lactate dehydrogenase to convert pyruvate to lactate), thereby driving the reaction forward.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC, GC, LC-MS) start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete sub_path Starting Material Remains incomplete->sub_path Yes side_path Side Products Detected incomplete->side_path No cause1 1. Incomplete Imine Formation 2. Catalyst/Enzyme Inactivity 3. Unfavorable Equilibrium sub_path->cause1 Possible Causes cause2 cause2 side_path->cause2 Identify Side Product sol1 Solutions: - Add dehydrating agent - Increase reaction time/temp - Check catalyst/enzyme quality - Use excess amine donor (Bio) - Implement co-product removal (Bio) cause1->sol1 end_point Re-run Optimized Reaction sol1->end_point ketone_reduced Ketone Reduced to Alcohol? cause2->ketone_reduced sol2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) ketone_reduced->sol2 Yes sol2->end_point G center Enantiomeric Excess (e.e.) catalyst Catalyst System (Metal + Chiral Ligand) center->catalyst temp Temperature center->temp solvent Solvent center->solvent pressure H₂ Pressure (Chemical) center->pressure enzyme Enzyme Choice (Biocatalysis) center->enzyme ph pH (Biocatalysis) center->ph

References

Technical Support Center: Enantiomeric Excess Determination of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-1-(4-fluorophenyl)ethanamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining the enantiomeric excess of this compound?

A1: The most prevalent and reliable method for determining the enantiomeric excess of this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns are often the first choice for screening.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, with the use of chiral derivatizing or solvating agents, serves as a powerful alternative or complementary technique.[2][3][4][5][6][7][8]

Q2: I am not getting baseline separation between the enantiomers of 1-(4-fluorophenyl)ethanamine on my chiral HPLC column. What should I do?

A2: Poor resolution is a frequent issue in chiral separations.[1] To improve it, you can systematically optimize several parameters. Adjusting the mobile phase composition, particularly the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane), is a critical first step.[1][9] Decreasing the flow rate and adjusting the column temperature can also significantly impact chiral recognition and enhance resolution.[1][10] If these adjustments are insufficient, consider screening different types of chiral stationary phases.

Q3: My peak shapes are poor (e.g., tailing or fronting) in my chiral HPLC analysis. How can I improve them?

A3: Poor peak shape can be caused by several factors. For basic compounds like amines, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak symmetry by minimizing interactions with residual acidic sites on the silica support of the column.[9] Ensure your sample is fully dissolved in the mobile phase to prevent precipitation on the column, which can also lead to distorted peaks.[11]

Q4: Can I use NMR spectroscopy to determine the enantiomeric excess if I don't have access to a chiral HPLC?

A4: Yes, NMR spectroscopy is a versatile method for determining enantiomeric excess. This is typically achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)-MTPA).[7] The resulting diastereomers will have distinct signals in the NMR spectrum (e.g., 1H, 19F, or 31P NMR), and the ratio of their integrals corresponds to the enantiomeric ratio.[12][13] Alternatively, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes that also exhibit separate NMR signals.[8]

Q5: How do I choose between a chiral derivatizing agent (CDA) and a chiral solvating agent (CSA) for NMR analysis?

A5: The choice depends on your specific needs. CDAs form stable covalent bonds, which often leads to larger and more easily resolved differences in chemical shifts between the resulting diastereomers.[6][7] However, the derivatization reaction must go to completion without any kinetic resolution. CSAs form non-covalent complexes in situ, making sample preparation simpler and faster.[8] The interactions are weaker, which may result in smaller chemical shift differences. For primary amines like 1-(4-fluorophenyl)ethanamine, both approaches are viable.

Troubleshooting Guides

Chiral HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Resolution (Rs < 1.5) Inappropriate mobile phase composition.Optimize the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane).[1]
Suboptimal flow rate.Decrease the flow rate to enhance separation efficiency.[1][10]
Incorrect column temperature.Experiment with adjusting the temperature both above and below ambient conditions, as temperature can significantly affect chiral recognition.[1]
Unsuitable chiral stationary phase (CSP).Screen different types of polysaccharide-based or other suitable chiral columns.
Peak Tailing or Fronting Secondary interactions with the stationary phase.For basic analytes, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase.[9]
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with a strong solvent as per the manufacturer's instructions or replace the column if performance does not improve.[11]
Ghost Peaks Mobile phase contamination.Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[1]
System contamination or carryover.Implement a thorough wash cycle for the injector and system between runs.[1]
Incomplete mobile phase degassing.Ensure the mobile phase is adequately degassed to prevent bubble formation.[1]
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase from a single, well-mixed batch.
Unstable column temperature.Use a column oven to maintain a constant and controlled temperature.
Column not fully equilibrated.Equilibrate the column with the mobile phase for a sufficient time until a stable baseline is achieved.[9]
NMR Spectroscopy Troubleshooting for Enantiomeric Excess
Issue Potential Cause Troubleshooting Steps
Overlapping Diastereomeric Signals Insufficient chemical shift difference (Δδ).Use a higher field strength NMR spectrometer.
Inappropriate chiral derivatizing/solvating agent.Screen different chiral derivatizing agents (e.g., Mosher's acid, phosphazane-based reagents) or chiral solvating agents (e.g., BINOL derivatives) to find one that provides better signal separation.[7][8][13]
Suboptimal solvent.The choice of deuterated solvent can influence the chemical shift difference; screen solvents like CDCl3, C6D6, etc.[8]
Inaccurate Integration Peak broadening.Ensure the sample is free of paramagnetic impurities. Optimize shimming. For derivatized samples, ensure the reaction has gone to completion and the product is pure.
Incomplete reaction with chiral derivatizing agent.Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and stoichiometry.
Kinetic resolution during derivatization.Verify that the reaction conditions do not favor the reaction of one enantiomer over the other.
Presence of Impurity Peaks Impure analyte or reagents.Purify the amine sample and ensure the purity of the chiral derivatizing/solvating agent.
Side reactions during derivatization.Optimize the reaction conditions to minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
  • System Preparation :

    • Purge the HPLC system with the chosen mobile phase to eliminate any residual solvents.

    • Equilibrate the chiral column with the mobile phase at the designated flow rate for at least 30 minutes or until a stable baseline is achieved.[9]

  • Sample Preparation :

    • Prepare a stock solution of racemic 1-(4-fluorophenyl)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Initial Chromatographic Conditions :

Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® IA)
Mobile Phase n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Optimization :

    • If resolution is inadequate, systematically adjust the mobile phase composition (e.g., increase hexane percentage), flow rate, and temperature as outlined in the troubleshooting guide.

Protocol 2: NMR Method using a Chiral Derivatizing Agent (CDA)
  • Sample Preparation :

    • In an NMR tube, dissolve the 1-(4-fluorophenyl)ethanamine sample (containing both enantiomers) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl3).

    • Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride).

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition :

    • Acquire a high-resolution 1H or 19F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei for accurate integration.

  • Data Analysis :

    • Identify the distinct signals corresponding to the two diastereomeric products.

    • Carefully integrate the well-resolved signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major diastereomer) - Area(minor diastereomer)| / (Area(major diastereomer) + Area(minor diastereomer))] x 100.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_system Equilibrate HPLC System prep_system->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor Peak Resolution in Chiral HPLC? opt_ratio Adjust Solvent Ratio start->opt_ratio change_modifier Change Alcohol Modifier opt_ratio->change_modifier If no improvement add_additive Consider Additive (e.g., DEA) change_modifier->add_additive opt_flow Decrease Flow Rate add_additive->opt_flow If still unresolved opt_temp Adjust Temperature opt_flow->opt_temp change_column Screen a Different Chiral Column opt_temp->change_column Last resort

Caption: Troubleshooting Poor HPLC Resolution.

References

Technical Support Center: Chiral Purity Enhancement of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the improvement of chiral purity for (R)-1-(4-fluorophenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of this compound?

A1: The main strategies for enhancing the enantiomeric excess (e.e.) of this compound include:

  • Chiral Resolution via Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (like tartaric or malic acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation through fractional crystallization.[1] The desired enantiomer is then recovered from the purified salt.

  • Asymmetric Synthesis: This approach directly synthesizes the desired (R)-enantiomer using a chiral catalyst or enzyme, minimizing the formation of the (S)-enantiomer. Biocatalytic methods using ω-transaminases are particularly effective for producing chiral amines with high enantioselectivity.

  • Kinetic Resolution: This method involves the differential reaction of one enantiomer in a racemic mixture, leaving the other unreacted. For instance, an enzyme might selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The choice of a resolving agent is crucial and often empirical. For basic amines like 1-(4-fluorophenyl)ethanamine, chiral acids are used. Key considerations include:

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.

  • Salt Formation: It must form a stable, crystalline salt with the amine.

  • Solubility Difference: The resulting diastereomeric salts should exhibit a significant difference in solubility in a common solvent to allow for effective separation by crystallization.

  • Recoverability: The resolving agent should be easily recoverable after the resolution process.

For this compound, natural L-(+)-tartaric acid and L-(-)-malic acid have been shown to be effective resolving agents.[1]

Q3: What are the critical parameters to control during diastereomeric salt recrystallization?

A3: To achieve high chiral purity, the following parameters must be carefully controlled:

  • Solvent System: The solvent should provide a significant solubility difference between the two diastereomeric salts.

  • Temperature: A controlled cooling rate is essential to prevent co-precipitation of the undesired diastereomer.

  • Molar Ratio: The stoichiometry between the amine and the resolving agent can influence the yield and purity of the desired salt.

  • Stirring and Seeding: Proper agitation and the use of seed crystals of the desired diastereomeric salt can promote selective crystallization.

Q4: What analytical techniques are used to determine the enantiomeric purity of 1-(4-fluorophenyl)ethanamine?

A4: The most common and reliable method for determining the enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Other methods include:

  • Chiral Gas Chromatography (GC): Often requires derivatization of the amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by forming diastereomeric derivatives.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Diastereomeric Salt 1. The chosen solvent is not optimal, leading to high solubility of both salts.2. Insufficient cooling or crystallization time.3. Incorrect stoichiometry of the resolving agent.1. Screen a range of solvents with varying polarities.2. Allow for a slower cooling rate and longer crystallization time at a lower temperature.3. Optimize the molar ratio of the resolving agent to the racemic amine.
Low Enantiomeric Excess (e.e.) of the Desired Amine 1. Co-precipitation of the undesired diastereomeric salt.2. The solubility difference between the diastereomeric salts is not large enough in the chosen solvent.3. The initial racemic mixture contains impurities that inhibit selective crystallization.1. Perform one or more recrystallizations of the diastereomeric salt.2. Screen for a different solvent or a solvent mixture that provides better selectivity.3. Purify the starting racemic amine before resolution.
Oil Formation Instead of Crystals 1. The solution is supersaturated, and the rate of nucleation is too high.2. The melting point of the diastereomeric salt is below the crystallization temperature.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool down more slowly.2. Try a different solvent with a lower boiling point.
Asymmetric Synthesis using ω-Transaminase
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion/Yield 1. Enzyme inhibition by substrate or product.2. Unfavorable reaction equilibrium.3. Suboptimal reaction conditions (pH, temperature, co-solvent).1. Use a two-phase system to remove the inhibitory product in situ.2. Employ a co-enzyme regeneration system or use a large excess of the amine donor.3. Optimize pH, temperature, and co-solvent concentration. DMSO is often used to improve substrate solubility.
Low Enantiomeric Excess (e.e.) 1. The chosen transaminase has low stereoselectivity for the substrate.2. Racemization of the product under the reaction conditions.1. Screen different ω-transaminases for higher enantioselectivity.2. Check the stability of the chiral amine at the reaction pH and temperature.
Enzyme Inactivation 1. Presence of denaturing agents or extreme pH/temperature.1. Ensure all reagents are of appropriate purity. Operate within the enzyme's optimal pH and temperature range.

Experimental Protocols

Protocol 1: Chiral Resolution of this compound via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with L-(+)-tartaric acid is typically less soluble and will preferentially crystallize.

    • For maximum yield, the flask can be cooled further in an ice bath or refrigerator for several hours or overnight.

  • Isolation and Purification of the (R)-Amine Enriched Mother Liquor:

    • Filter the crystals of the (S)-amine salt and wash them with a small amount of the cold solvent.

    • The mother liquor is now enriched with the (R)-enantiomer. Concentrate the mother liquor under reduced pressure.

  • Liberation of the Free Amine:

    • Dissolve the residue from the mother liquor in water.

    • Add a base (e.g., 1 M NaOH solution) until the pH is strongly basic (pH > 10) to liberate the free amine.

    • Extract the this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched (R)-amine.

  • Purity Analysis:

    • Determine the enantiomeric excess of the resulting amine using chiral HPLC.

For obtaining the (R)-amine as the crystalline salt, L-(-)-malic acid can be used as the resolving agent, where the salt of the (R)-amine is expected to be less soluble.[1]

Protocol 2: Asymmetric Synthesis of this compound using an (R)-selective ω-Transaminase

This protocol outlines a typical biocatalytic synthesis.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).

    • Add the substrate, 4-fluoroacetophenone. A co-solvent like DMSO (10-30% v/v) may be required to ensure solubility.

    • Add the amine donor in excess (e.g., isopropylamine or L-alanine).

    • Add the cofactor pyridoxal-5'-phosphate (PLP).

    • Initiate the reaction by adding the (R)-selective ω-transaminase (as whole cells or purified enzyme).

  • Reaction Conditions:

    • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction has reached completion, terminate it by adding a strong base (e.g., NaOH) to raise the pH.

    • Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Further purification can be achieved by distillation or column chromatography if necessary.

  • Purity Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 3: Analytical Method for Chiral Purity Determination by HPLC

This is a general method and should be optimized for the specific instrument and column.

  • Column: A chiral stationary phase (CSP) suitable for amines, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a crown ether-based column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An amine additive (e.g., diethylamine or butylamine) is often added to the mobile phase to improve peak shape and resolution. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Temperature: Column temperature should be controlled, often at room temperature or slightly below.

Data Presentation

Table 1: Chiral Resolution of 1-(4-fluorophenyl)ethanamine via Diastereomeric Salt Crystallization (Illustrative Data)

Resolving AgentSolventMolar Ratio (Amine:Acid)Initial e.e. (%)e.e. after 1st Crystallization (%)Yield (%)
L-(+)-Tartaric AcidMethanol1:0.50>90 (in mother liquor)~40
L-(-)-Malic AcidEthanol/Water1:10>95 (in crystals)~35

Note: This data is illustrative and actual results will depend on specific experimental conditions.

Table 2: Asymmetric Synthesis of this compound using ω-Transaminase (Illustrative Data)

ω-TransaminaseAmine DonorCo-solventConversion (%)Product e.e. (%)
(R)-selective TAIsopropylamine20% DMSO>95>99
(R)-selective TAL-Alanine10% DMSO>90>99

Note: This data is illustrative and actual results will depend on the specific enzyme and reaction conditions.

Visualizations

G cluster_0 Diastereomeric Salt Crystallization Workflow racemic_amine Racemic (R/S)-Amine salt_formation Salt Formation in Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation crystallization Controlled Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Crystals of (S)-Amine Salt filtration->crystals mother_liquor Mother Liquor Enriched in (R)-Amine Salt filtration->mother_liquor liberation_s Liberate (S)-Amine crystals->liberation_s liberation_r Liberate (R)-Amine mother_liquor->liberation_r s_amine Pure (S)-Amine liberation_s->s_amine r_amine Enriched (R)-Amine liberation_r->r_amine

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

G cluster_1 Troubleshooting Low Enantiomeric Excess start Low e.e. Observed check_purity Is starting material pure? start->check_purity purify Purify racemic amine before resolution check_purity->purify No check_solvent Is solvent optimal? check_purity->check_solvent Yes purify->start screen_solvents Screen different solvents or solvent mixtures check_solvent->screen_solvents No recrystallize Perform recrystallization of diastereomeric salt check_solvent->recrystallize Yes screen_solvents->start end High e.e. Achieved recrystallize->end

Caption: Decision-making logic for troubleshooting low enantiomeric excess.

References

Technical Support Center: Chiral HPLC Separation of 1-(4-fluorophenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral HPLC separation of 1-(4-fluorophenyl)ethanamine enantiomers.

Troubleshooting Guides

Issue: Poor or No Resolution of Enantiomers

Poor resolution is a common challenge in chiral HPLC, manifesting as co-eluting or partially overlapping peaks.[1][2] A systematic approach to troubleshooting is crucial for achieving baseline separation.

Initial Assessment Workflow

start Start: Poor Resolution csp_check Is the Chiral Stationary Phase (CSP) appropriate for a primary amine? start->csp_check mobile_phase_check Is the mobile phase optimized? csp_check->mobile_phase_check Yes action_csp Action: Screen Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives). csp_check->action_csp No additive_check Are basic additives being used? mobile_phase_check->additive_check Yes action_mobile_phase Action: Vary alcohol modifier percentage. mobile_phase_check->action_mobile_phase No temp_check Is the temperature optimized? additive_check->temp_check Yes action_additive Action: Add 0.1-0.5% Diethylamine (DEA) or Triethylamine (TEA). additive_check->action_additive No flow_rate_check Is the flow rate optimal? temp_check->flow_rate_check Yes action_temp Action: Screen temperatures (e.g., 15°C, 25°C, 40°C). temp_check->action_temp No resolution_achieved Resolution Achieved flow_rate_check->resolution_achieved Yes action_flow_rate Action: Reduce flow rate (e.g., to 0.5 mL/min). flow_rate_check->action_flow_rate No action_csp->mobile_phase_check action_mobile_phase->additive_check action_additive->temp_check action_temp->flow_rate_check action_flow_rate->resolution_achieved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Inappropriate Chiral Stationary Phase (CSP) Screen different CSPs, particularly polysaccharide-based (cellulose or amylose derivatives) or crown ether-based columns.[1]The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[1] For primary amines like 1-(4-fluorophenyl)ethanamine, polysaccharide-based CSPs are often a good starting point.[1]
Suboptimal Mobile Phase Composition Systematically vary the concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase (e.g., 95:5, 90:10, 85:15 n-Hexane/Alcohol).[1] If resolution is still poor, try a different alcohol modifier.The choice and concentration of the alcohol modifier can significantly impact the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.[1]
High Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1][2]A lower flow rate increases the residence time of the enantiomers in the column, allowing for more effective equilibration with the stationary phase and potentially improving separation.[1][2]
High Temperature Decrease the column temperature (e.g., to 25°C or 15°C).[1]Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[1]
Issue: Peak Splitting

Split peaks can arise from various issues within the HPLC system or the method itself.[3][4][5]

Troubleshooting Logic for Split Peaks

start Start: Split Peaks Observed solvent_strength Is the sample solvent stronger than the mobile phase? start->solvent_strength column_issue Is there a column void or contamination? solvent_strength->column_issue No action_solvent Action: Dissolve the sample in the mobile phase or a weaker solvent. solvent_strength->action_solvent Yes frit_blockage Is the column inlet frit partially blocked? column_issue->frit_blockage No action_column Action: Flush the column with a strong solvent. If the issue persists, replace the column. column_issue->action_column Yes tubing_issue Is there a large dead volume in the system? frit_blockage->tubing_issue No action_frit Action: Reverse flush the column at a low flow rate. If unsuccessful, replace the frit or column. frit_blockage->action_frit Yes problem_solved Problem Resolved tubing_issue->problem_solved No, consult instrument manual action_tubing Action: Use low-dead-volume fittings and tubing. Ensure all connections are tight. tubing_issue->action_tubing Yes action_solvent->problem_solved action_column->problem_solved action_frit->problem_solved action_tubing->problem_solved

Caption: Logical workflow for troubleshooting split peaks.

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Injection Solvent Mismatch Dissolve and inject the sample in the mobile phase.[3] If not possible, use a solvent that is chromatographically weaker than the mobile phase.[2]Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[4]
Column Contamination or Degradation Flush the column with a strong solvent.[6] For immobilized polysaccharide columns, a regeneration procedure with solvents like DMF or DCM may be possible.[7] If performance is not restored, the column may need replacement.[6][7]Contaminants strongly adsorbed at the head of the column can interfere with the sample introduction, leading to peak splitting.[6][8]
Partially Blocked Frit Reverse the column and flush with the mobile phase at a low flow rate.[6] If this does not resolve the issue, the frit or the entire column may need to be replaced.[8]A partial blockage of the inlet frit can cause an uneven flow of the mobile phase and sample onto the column, resulting in split peaks.[8]
Column Void A void at the head of the column can cause peak splitting.[6][8] This is often due to column aging or pressure shocks and typically requires column replacement.[8]A void space disrupts the packed bed, leading to multiple flow paths for the analyte and consequently, split peaks.[8]
Issue: Peak Tailing

For a basic compound like 1-(4-fluorophenyl)ethanamine, peak tailing is a frequent problem.

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Secondary Ionic Interactions Add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1% to 0.5%.[1]Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica support of the stationary phase. A basic additive in the mobile phase will neutralize these sites and improve peak shape.[1]
Column Overload Reduce the injection volume or dilute the sample.[1][2]Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1][2]
Suboptimal pH (in Reversed-Phase) If using a reversed-phase method, ensure the mobile phase pH is appropriately controlled for the analyte's pKa to minimize ionization-related peak shape issues.[1]Proper pH control is essential for good peak shape, especially for ionizable compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral separation method for 1-(4-fluorophenyl)ethanamine? A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® AD).[1] A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is recommended.[1] Since the analyte is a primary amine, adding a small amount of a basic additive like diethylamine (DEA) is also advisable to improve peak shape.[1]

Q2: Should I use normal-phase or reversed-phase chromatography? While reversed-phase methods are common in achiral HPLC, normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs.[1] The organic solvents used in normal-phase often provide better selectivity for chiral recognition.[1]

Q3: How important is the choice of the alcohol modifier in the mobile phase? The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) can have a significant impact on the separation.[1] Different alcohols will engage in different hydrogen bonding and dipole-dipole interactions with the analyte and the CSP, which can alter the enantioselectivity.[1] It is recommended to screen different alcohol modifiers during method development.

Q4: My peaks are tailing. What is the most likely cause? For a basic compound like 1-(4-fluorophenyl)ethanamine, peak tailing is often caused by secondary ionic interactions between the primary amine and acidic silanol groups on the silica support.[1] Adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase will typically resolve this issue.[1]

Q5: Can temperature be used to optimize the separation? Yes, temperature is a powerful parameter for optimizing chiral separations.[1] Lowering the temperature often increases the stability of the transient diastereomeric complexes that form between the analyte and the CSP, which can lead to improved resolution.[1] However, the effect can be unpredictable, so it is best to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).[2]

Experimental Protocols

Proposed Starting Method for Chiral Separation of 1-(4-fluorophenyl)ethanamine

This protocol provides a starting point for the chiral separation of 1-(4-fluorophenyl)ethanamine. Optimization will likely be required based on the specific instrumentation and column used.

Instrumentation and Materials

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

  • Solvents: HPLC-grade n-hexane, isopropanol (or ethanol), and diethylamine (DEA).

  • Sample: Racemic 1-(4-fluorophenyl)ethanamine.

Methodology

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v) containing 0.1% DEA.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

  • System Preparation:

    • Purge the HPLC system with the mobile phase to remove any residual solvents.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-fluorophenyl)ethanamine in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C (using a column oven)

    • Detection: UV at 220 nm

Method Development Workflow

start 1. Define Analyte Properties (1-(4-fluorophenyl)ethanamine: primary amine, basic) select_csp 2. Select Initial CSPs (Polysaccharide-based, e.g., Chiralcel OD, Chiralpak AD) start->select_csp select_mobile_phase 3. Select Initial Mobile Phase (n-Hexane/Isopropanol with 0.1% DEA) select_csp->select_mobile_phase initial_run 4. Perform Initial Separation select_mobile_phase->initial_run evaluate 5. Evaluate Resolution (Rs) initial_run->evaluate optimize 6. Optimize Parameters if Rs < 1.5 evaluate->optimize final_method 7. Finalized Method optimize->final_method Rs >= 1.5 param_modifier Adjust Alcohol % optimize->param_modifier Rs < 1.5 param_alcohol Change Alcohol Type param_modifier->param_alcohol param_flow Decrease Flow Rate param_alcohol->param_flow param_temp Decrease Temperature param_flow->param_temp param_temp->evaluate

Caption: General workflow for chiral method development.

References

preventing racemization of (R)-1-(4-fluorophenyl)ethanamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-1-(4-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this critical chiral building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing both enantiomers (R and S) in equal amounts, rendering it optically inactive.[1] This is a significant issue in drug development and chemical synthesis because different enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and pharmacokinetic properties.[2] Preserving the stereochemical integrity of this compound is crucial to ensure the desired therapeutic effect and safety profile of the final active pharmaceutical ingredient (API).

Q2: What are the primary chemical mechanisms that lead to the racemization of this chiral amine?

A2: The primary mechanism for the racemization of this compound involves the removal of the proton at the chiral center (the carbon atom bonded to the amino group and the fluorophenyl group). This deprotonation is typically facilitated by a base and results in the formation of a planar, achiral carbanion intermediate.[3] This intermediate can then be re-protonated from either face with equal probability, leading to the formation of both the R and S enantiomers and thus a racemic mixture.[1] The adjacent fluorophenyl ring can stabilize this carbanion, potentially increasing the acidity of this proton and making the compound susceptible to base-catalyzed racemization.[4]

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several conditions can promote racemization:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy to overcome the inversion barrier of the chiral center.[5][6]

  • Strong Bases: Strong, non-hindered bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can readily abstract the proton from the chiral center, accelerating racemization.[7][8][9]

  • Certain Reagents: In acylation or peptide coupling reactions, some activating reagents can inadvertently promote racemization. For example, using carbodiimides like DCC or DIC without racemization-suppressing additives is a common cause.[10][11]

Q4: How can I determine the enantiomeric excess (ee) of my product to quantify racemization?

A4: The most common and accurate method for determining the enantiomeric excess of your product is through chiral chromatography, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC).[3][12] These techniques employ a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The ratio of the peak areas corresponding to the R and S enantiomers is then used to calculate the enantiomeric excess.[8]

Troubleshooting Guides

Issue: Significant racemization detected after an acylation/coupling reaction.

This is a frequent challenge, particularly in amide bond formation. Follow these steps to diagnose and resolve the issue.

G cluster_1 cluster_2 cluster_3 Start High Racemization Detected Step1 Step 1: Evaluate Base & Temperature Start->Step1 Step2 Step 2: Assess Coupling Reagent & Additives Step1->Step2 If racemization persists Base_Check Using strong base (DIPEA, TEA)? Step3 Step 3: Refine Reaction Protocol Step2->Step3 If racemization persists Reagent_Check Using Carbodiimide (DIC/DCC)? End Racemization Minimized Step3->End Time_Check Long pre-activation time? Base_Sol Switch to weaker/hindered base (NMM, sym-collidine) Base_Check->Base_Sol Yes Temp_Check Reaction temp > RT? Base_Check->Temp_Check No Base_Sol->Temp_Check Temp_Check->Step2 No Temp_Sol Lower temperature (e.g., 0 °C) Temp_Check->Temp_Sol Yes Temp_Sol->Step2 Add_Additive Add HOAt, OxymaPure, or CuCl₂ Reagent_Check->Add_Additive Yes Switch_Reagent Switch to Onium Salt (HATU, HCTU, COMU) Reagent_Check->Switch_Reagent Consider for difficult couplings Add_Additive->Step3 Switch_Reagent->Step3 Time_Sol Minimize pre-activation time Time_Check->Time_Sol Yes Protocol_Check Standard addition? Time_Check->Protocol_Check No Time_Sol->Protocol_Check Protocol_Check->End No Protocol_Sol Consider in-situ neutralization Protocol_Check->Protocol_Sol Yes Protocol_Sol->End

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Troubleshooting Steps:

  • Evaluate Your Base and Reaction Temperature:

    • Base Selection: Strong, non-hindered bases like DIPEA are a common culprit.[8] Their high basicity and small size allow for easy abstraction of the alpha-proton.

      • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative due to its lower basicity (pKa 7.38).[13] For very sensitive substrates, a highly hindered base like 2,4,6-collidine (pKa 7.43) can be effective.[7][13]

    • Temperature Control: The rate of racemization increases with temperature.[4][6]

      • Solution: Perform the coupling reaction at a lower temperature. Cooling the reaction to 0 °C or even lower can significantly slow the rate of epimerization.[7]

  • Assess Your Coupling Reagent and Additives:

    • Carbodiimide Reagents (e.g., DIC, DCC): These reagents form a highly reactive O-acylisourea intermediate that is very prone to racemization.[10]

      • Solution: The addition of a nucleophilic additive is essential.[10][14] These additives intercept the O-acylisourea to form a more stable active ester that is less susceptible to racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[8][13] Copper(II) chloride (CuCl₂) has also been shown to be an extremely efficient additive for suppressing racemization in carbodiimide-mediated couplings.[15]

    • Onium Salt Reagents (e.g., HBTU, HATU, COMU): These are generally a better choice for minimizing racemization as they form active esters in situ.[10]

      • Solution: For substrates highly prone to racemization, HATU is often the superior choice due to the anchimeric assistance from the pyridine nitrogen of its HOAt moiety, which helps to minimize the lifetime of racemizable intermediates.[12] COMU is another highly efficient reagent with a very low tendency for racemization.[4][10]

  • Refine Your Reaction Protocol:

    • Pre-activation Time: The longer the activated carboxylic acid exists in solution before reacting with the amine, the greater the opportunity for racemization.[7]

      • Solution: Minimize the pre-activation time. Add the activating agent to the carboxylic acid and then, after a very short period (or immediately), add the this compound.

    • In-situ Neutralization: If the amine is used as a salt (e.g., hydrochloride), the free amine is typically generated by adding a base before the coupling step. This period of exposure to the free base can promote racemization.

      • Solution: Use an in-situ neutralization protocol where the free amine is generated in the presence of the activated acid, minimizing its exposure to basic conditions.[7]

Data Presentation

Table 1: Effect of Coupling Reagents and Additives on Racemization

The following table summarizes the percentage of D-isomer (epimer) formation for different coupling reagent/additive combinations in a model peptide coupling, which is indicative of their potential to cause racemization. Lower values indicate better preservation of stereochemistry.

Coupling ReagentAdditiveBase% D-Isomer (Epimer) FormationReference
DICNoneDIPEAHigh (Variable)[10]
DICHOBtDIPEAModerate[8][13]
DICOxymaPureDIPEALow (<1%)[16]
DICHOAtDIPEAVery Low[8]
DCCCuCl₂N/A< 0.1%[15]
HATUN/ADIPEAVery Low[12]
COMUTMPN/AVery Low (<2%)[4]

Note: Data is compiled from studies on racemization-prone amino acids, which serve as a good model for predicting behavior with chiral amines.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid to this compound while minimizing racemization.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N-methylmorpholine (NMM) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-methylmorpholine (2.5 eq) to the solution and stir for 1 minute.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; the specific column, mobile phase, and conditions must be optimized for your specific product.

Materials:

  • Purified amide product

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.5-1.0 mg/mL) of your purified product in the mobile phase or a compatible solvent.

  • Method Development (Optimization):

    • Select a chiral stationary phase (CSP) column based on the structure of your analyte. Phenyl-carbamate based columns are often a good starting point for aromatic compounds.

    • Begin with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 hexane:IPA).

    • Run the sample and observe the chromatogram. If the enantiomers are not separated, systematically vary the ratio of hexane to isopropanol and/or change the polar modifier (e.g., to ethanol).

    • Adjust the flow rate (e.g., 0.5-1.0 mL/min) and column temperature to optimize resolution and peak shape.

  • Analysis:

    • Inject the sample onto the equilibrated chiral HPLC system using the optimized method.

    • Identify the peaks corresponding to the (R,R/S) and (S,R/S) diastereomers (or R and S enantiomers if the coupled acid was achiral).

    • Integrate the peak areas for each enantiomer.

  • Calculation:

    • Calculate the enantiomeric excess (ee) using the following formula:

      • % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

G Start Start with (R)-Amine Base_Addition Base abstracts α-proton Start->Base_Addition Intermediate Planar, Achiral Carbanion Intermediate Base_Addition->Intermediate Protonation_R Protonation (Top Face) Intermediate->Protonation_R 50% prob. Protonation_S Protonation (Bottom Face) Intermediate->Protonation_S 50% prob. Product_R (R)-Amine (Retention) Protonation_R->Product_R Product_S (S)-Amine (Inversion) Protonation_S->Product_S Racemic_Mixture Racemic Mixture

Caption: Mechanism of base-catalyzed racemization via a planar intermediate.

References

Technical Support Center: Purification Strategies for (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-1-(4-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound involve chiral resolution techniques. These include:

  • Diastereomeric Salt Crystallization: This is a classical and widely used method that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers. It is a powerful method for achieving high enantiomeric purity.

Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is crucial for successful diastereomeric salt crystallization. Common resolving agents for chiral amines include chiral carboxylic acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), and mandelic acid. The selection is often empirical, and screening of different resolving agents and crystallization solvents is recommended to find the optimal conditions for high yield and enantiomeric excess.

Q3: What are the key parameters to control during diastereomeric salt crystallization?

A3: Several factors influence the success of diastereomeric salt crystallization:

  • Solvent: The solvent system is critical. It should provide a significant solubility difference between the two diastereomeric salts.

  • Temperature: A controlled cooling rate is often necessary to promote the crystallization of the desired diastereomer and avoid the co-precipitation of the other.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the yield and purity of the desired enantiomer.

  • Supersaturation: Achieving the right level of supersaturation is key for initiating crystallization. This can be controlled by concentration, temperature, and the addition of anti-solvents.

Q4: How can I determine the enantiomeric excess (ee%) of my purified this compound?

A4: The enantiomeric excess can be determined by several analytical techniques:

  • Chiral HPLC: This is a common and accurate method using a suitable chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (e.g., (R)-mandelic acid) or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for the determination of the ee% by integrating the corresponding signals in the 1H NMR spectrum.

Troubleshooting Guides

Diastereomeric Salt Crystallization
IssuePossible Cause(s)Troubleshooting Steps
No crystals form - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.- Use highly pure starting materials.
"Oiling out" instead of crystallization - High concentration of the diastereomeric salt.- Too rapid cooling of the solution.- Inappropriate solvent choice.- Dilute the solution with more solvent.- Allow the solution to cool more slowly to room temperature before further cooling.- Screen for alternative solvents or solvent mixtures.- Try to induce crystallization by scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt.
Low yield of the desired diastereomeric salt - The desired salt has significant solubility in the mother liquor.- Co-crystallization of the undesired diastereomer.- Suboptimal stoichiometry of the resolving agent.- Cool the crystallization mixture for a longer period or at a lower temperature.- Perform a second crystallization of the mother liquor to recover more of the desired salt.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents).
Low enantiomeric excess (ee%) of the final product - Incomplete separation of the diastereomeric salts.- Co-precipitation of the more soluble diastereomer.- Racemization during the liberation of the free amine.- Recrystallize the diastereomeric salt to improve its purity.- Optimize the crystallization conditions (solvent, temperature profile).- Use mild basic conditions (e.g., NaHCO₃ solution) to liberate the free amine from the salt to avoid racemization.
Preparative Chiral HPLC
IssuePossible Cause(s)Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the solvent ratios and adding modifiers (e.g., acids, bases, or buffers).
Peak broadening or tailing - Column overloading.- Poor sample solubility in the mobile phase.- Column degradation.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.- Flush the column with a strong solvent to remove contaminants.- Check the column's performance with a standard and replace it if necessary.
Low recovery of the purified product - Adsorption of the compound onto the stationary phase.- Decomposition of the sample on the column.- Add a modifier to the mobile phase to reduce non-specific interactions.- Ensure the sample is stable under the chromatographic conditions.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization with L-(-)-Dibenzoyl-tartaric acid (L-DBTA)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Salt Formation:

    • Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve L-(-)-dibenzoyl-tartaric acid (L-DBTA) (0.5 - 1.0 eq) in the same solvent, also at an elevated temperature.

    • Slowly add the L-DBTA solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.

    • To maximize the yield, the mixture can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a mild aqueous base (e.g., 1 M NaHCO₃ or 1 M NaOH) and stir until the solid dissolves.

    • Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the purified amine using chiral HPLC or NMR spectroscopy as described in Protocol 3.

Quantitative Data (Hypothetical Example):

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of (R)-amine
L-(-)-Dibenzoyl-tartaric acidMethanol1:0.575>95
L-(-)-Tartaric acidEthanol1:160>90
Protocol 2: Preparative Chiral HPLC

This is a general procedure and the specific column and mobile phase should be determined through analytical scale screening first.

  • Column Selection: Choose a suitable preparative chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for amines.

  • Mobile Phase Preparation: Prepare the mobile phase determined from analytical scale experiments. A typical mobile phase for normal phase chromatography would be a mixture of hexane or heptane with an alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the racemic or partially purified 1-(4-fluorophenyl)ethanamine in the mobile phase or a solvent compatible with the mobile phase.

  • Chromatography:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the column.

    • Monitor the separation using a UV detector.

    • Collect the fractions corresponding to the (R)-enantiomer.

  • Product Recovery:

    • Combine the fractions containing the desired enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Determination of Enantiomeric Excess by 1H NMR Spectroscopy
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the purified 1-(4-fluorophenyl)ethanamine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-mandelic acid.

  • NMR Analysis:

    • Acquire a 1H NMR spectrum of the mixture.

    • The interaction between the chiral amine and the chiral solvating agent will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals of the amine (e.g., the methine proton or the methyl protons).

  • Calculation of Enantiomeric Excess:

    • Integrate the signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee% = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_crystallization Diastereomeric Salt Crystallization racemic_amine Racemic 1-(4-fluorophenyl)ethanamine salt_formation Salt Formation in Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-DBTA) resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt of (R)-amine filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (contains S-amine salt) filtration->mother_liquor Liquid liberation Liberation of Free Amine diastereomeric_salt->liberation purified_amine This compound liberation->purified_amine

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

hplc_workflow cluster_hplc Preparative Chiral HPLC racemic_mixture Racemic or Enriched Amine injection Injection onto Chiral Column racemic_mixture->injection separation Chromatographic Separation injection->separation fraction_collection Fraction Collection separation->fraction_collection r_enantiomer Fractions of (R)-enantiomer fraction_collection->r_enantiomer s_enantiomer Fractions of (S)-enantiomer fraction_collection->s_enantiomer solvent_evaporation Solvent Evaporation r_enantiomer->solvent_evaporation pure_r_amine Pure this compound solvent_evaporation->pure_r_amine

Caption: Workflow for purification by preparative chiral HPLC.

stability issues of (R)-1-(4-fluorophenyl)ethanamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-1-(4-fluorophenyl)ethanamine under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: The typically colorless liquid has developed a yellow or brownish tint.

  • Recommended Action:

    • It is advisable to discard the discolored material as its purity is compromised.

    • For future prevention, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial to protect it from light and oxygen.[1]

    • Store the vial at a reduced temperature, preferably frozen, to slow down the rate of degradation.[1]

Issue 2: A solid precipitate has formed in the liquid this compound.

  • Probable Cause: As a basic compound, this compound can react with carbon dioxide from the atmosphere to form an insoluble carbonate salt.[1][]

  • Recommended Action:

    • The purity of the liquid is compromised. It is best to use a fresh, properly stored batch for your experiments.

    • To prevent this, always handle the compound under an inert atmosphere and ensure the container is sealed tightly immediately after use.

Issue 3: HPLC analysis of a sample shows unexpected peaks that are not present in a freshly prepared standard.

  • Probable Cause: The appearance of new peaks indicates the presence of degradation products. The primary degradation pathways for compounds of this class are oxidation and photodegradation.[1][4] Depending on the experimental conditions, you may be observing the formation of the corresponding imine, aldehyde, or other related substances.

  • Recommended Action:

    • Prepare a fresh standard from a reliable stock to confirm that the new peaks are indeed degradants.

    • Review your experimental and storage conditions. Ensure that solutions are prepared fresh, using degassed solvents, and are protected from light.[1]

    • For analytical method development, it is crucial to perform forced degradation studies to identify potential degradation products and ensure your method is stability-indicating.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (argon or nitrogen).[1][7] For optimal preservation, storage at low temperatures is recommended, with freezing (-20°C or below) being more effective than refrigeration.[1]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemistry of phenethylamines and benzylamines, the most likely degradation pathways are:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of the corresponding imine, which can be further hydrolyzed to an aldehyde (4-fluorophenylacetaldehyde) and then a carboxylic acid (4-fluorophenylacetic acid).[1][8] This process can be accelerated by exposure to air and light.[1]

  • Photodegradation: Aromatic amines can degrade when exposed to light, particularly UV light.[4][7] The rate and byproducts of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.[7]

  • Reaction with CO2: Being a basic amine, it can react with atmospheric carbon dioxide to form a carbonate salt.[1][]

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection can often provide initial clues of degradation. Key signs include:

  • Color Change: A change from colorless to yellow or brown.[1]

  • Precipitation: Formation of a solid in the liquid.[1]

  • Odor Change: While subjective, a significant change from its characteristic fishy odor could indicate chemical transformation.[1] For quantitative assessment, analytical techniques such as HPLC are necessary to detect and quantify impurity levels.

Q4: Are solutions of this compound stable?

A4: Solutions are generally less stable than the neat compound.[1] For maximum stability, solutions should be prepared fresh using high-purity, degassed solvents. If storage is necessary, they should be kept at low temperatures (-20°C or colder) and protected from light.[1] Stability will also depend on the solvent used.

Data Presentation

Table 1: Influence of Storage Temperature on the Stability of Phenethylamine Derivatives

This table summarizes the general effect of temperature on the stability of phenethylamines, providing a strong indication of the appropriate storage conditions for this compound.

Storage TemperatureObservationImplication for Stability
22°C (Room Temperature)Degradation products detected within 1 day.[1]Highly unstable; not recommended for storage.
4°C (Refrigerated)Degradation detected after several days.[1]Offers limited short-term stability; not ideal for long-term storage.
-20°C (Frozen)No degradation detected over a 14-day study.[1]Highly effective for preserving the compound and preventing degradation.[1]

Table 2: Typical Conditions for Forced Degradation Studies

These conditions are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[5]

Stress ConditionTypical Reagent and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C) for several hours.[9]
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) for several hours.[9]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperature for up to 24 hours.[10]
Thermal Degradation Sample heated as a solid or in solution (e.g., 60-80°C) in a controlled oven.
Photostability Exposure to a light source providing not less than 1.2 million lux hours and 200 watt hours/square meter (as per ICH Q1B guidelines).[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in a thermostatically controlled oven at 80°C for 48 hours. After cooling, dissolve the solid and dilute both samples with the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) in a photostability chamber according to ICH Q1B guidelines.[10] Keep a control sample wrapped in aluminum foil under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

Mandatory Visualizations

cluster_pathway Potential Oxidative Degradation Pathway Compound This compound Imine Intermediate Imine Compound->Imine Oxidation (-2H) Aldehyde 4-Fluorophenylacetaldehyde Imine->Aldehyde Hydrolysis (+H2O, -NH3)

Potential oxidative degradation pathway.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify

Forced degradation experimental workflow.

cluster_troubleshooting Troubleshooting Unexpected HPLC Peak Start Unexpected Peak Observed in HPLC Check1 Is the peak present in a freshly prepared standard from a reliable stock? Start->Check1 Conclusion1 Peak is likely an artifact (e.g., solvent impurity, carryover). Investigate analytical system. Check1->Conclusion1 No Conclusion2 Peak is a degradation product. Check1->Conclusion2 Yes Action Review sample handling and storage. Protect from light, air, and heat. Use fresh samples. Conclusion2->Action

References

Technical Support Center: Catalyst Poisoning in the Synthesis of (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the asymmetric synthesis of (R)-1-(4-fluorophenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?

Catalyst deactivation in this synthesis, typically an asymmetric reductive amination or hydrogenation, can be broadly categorized into three main types: chemical, mechanical, and thermal deactivation.[1] The most prevalent issues are chemical in nature and include poisoning, where impurities bind to active sites, and fouling (or coking), where the catalyst surface is blocked by deposits.[1][2] Product inhibition, where the synthesized amine itself deactivates the catalyst, is also a significant factor.[3]

Q2: My reaction has stalled, showing low conversion. What is the most likely cause?

A stalled or slow reaction is frequently a sign of catalyst deactivation. The primary suspect is often catalyst poisoning from impurities in the reactants, solvent, or reaction atmosphere.[2] Another common cause, particularly in the synthesis of N-alkyl amines, is product inhibition, where the amine product coordinates with the catalyst's metal center, preventing further substrate binding.[3]

Q3: What are the typical catalyst poisons for transition metal catalysts (e.g., Rhodium, Iridium) used in this synthesis?

Transition metal catalysts are sensitive to a variety of substances that can act as poisons. Key poisons include:

  • Sulfur compounds: Often present in starting materials or solvents.

  • Water and Oxygen: Can lead to the formation of inactive metal oxides or hydroxides.[4]

  • Carbon Monoxide (CO): Can form strong, often irreversible, bonds with the metal center.[4]

  • Halides and other strong Lewis bases: Can compete with the substrate for coordination to the catalyst's active site.[4]

  • Phosphorus compounds: Similar to sulfur, they can strongly coordinate to and poison the metal catalyst.[2]

Q4: How does product inhibition occur and how can it be mitigated?

The product, this compound, is a nucleophilic amine.[3] It can coordinate to the acidic metal center of the catalyst, effectively competing with the imine substrate. This is a form of reversible deactivation. To mitigate this, one can consider running the reaction at a higher catalyst loading, although this is not ideal. A more effective strategy is to select a catalyst system known to be less susceptible to product inhibition, potentially by using ligands that sterically hinder the product from binding as effectively as the substrate.

Q5: Can a deactivated catalyst be regenerated or reused?

Whether a catalyst can be regenerated depends on the mechanism of deactivation.[1]

  • Reversible Poisoning/Inhibition: If deactivation is due to weak, reversible binding of an inhibitor (like the product amine), altering reaction conditions or a simple workup might restore activity for reuse.

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur typically leads to irreversible deactivation, and the catalyst cannot be easily regenerated.[2]

  • Fouling: Deactivation by coke or polymer deposition can sometimes be reversed by carefully controlled washing or thermal treatments (e.g., calcination) to burn off the deposits.[5]

  • Sintering: Thermal degradation where catalyst particles agglomerate is generally irreversible.[1]

Troubleshooting Guide: Low or No Catalytic Activity

If you are experiencing low or no conversion in your reaction, follow this systematic troubleshooting workflow.

G Troubleshooting Workflow for Catalyst Deactivation start Problem: Low or No Conversion check_purity 1. Verify Reactant & Solvent Purity (GC, KF Titration) start->check_purity check_atmosphere 2. Confirm Inert Atmosphere (Check seals, purge cycles) check_purity->check_atmosphere Purity OK impurity_issue Potential Poisoning Identified check_purity->impurity_issue Impurity Detected check_catalyst 3. Assess Catalyst Quality (Handling, storage, age) check_atmosphere->check_catalyst Atmosphere OK atmosphere_issue Oxygen/Moisture Contamination check_atmosphere->atmosphere_issue Leak or Poor Purge check_params 4. Review Reaction Parameters (Temp, Pressure, Time) check_catalyst->check_params Catalyst OK catalyst_issue Catalyst Degradation Likely check_catalyst->catalyst_issue Improper Handling or Aged Catalyst params_issue Suboptimal Conditions check_params->params_issue Parameters Deviate from Norm solution_purify Action: Purify all reagents/solvents. Restart experiment. impurity_issue->solution_purify solution_inert Action: Improve inert technique. Use glovebox/Schlenk line. atmosphere_issue->solution_inert solution_catalyst Action: Use fresh, high-purity catalyst and ligand. catalyst_issue->solution_catalyst solution_optimize Action: Optimize T, P, and concentration based on literature. params_issue->solution_optimize

Caption: A logical workflow for diagnosing the root cause of low catalytic activity.

Q: Have you confirmed the purity of your starting materials and solvent? Impurities are a primary source of catalyst poisons.[5] Even trace amounts of sulfur or water can completely halt the reaction. It is critical to use high-purity, anhydrous, and degassed reagents and solvents.

Q: Are you maintaining a rigorously inert atmosphere? Many asymmetric hydrogenation catalysts, particularly their active hydride species, are highly sensitive to oxygen and moisture.[6] Ensure all glassware is oven- or flame-dried and that the reaction is set up and run under a robust inert atmosphere like nitrogen or argon, preferably using a glovebox or Schlenk techniques.

Q: Is your catalyst precursor and ligand of high quality and handled correctly? Catalyst precursors and chiral ligands can degrade over time, especially if not stored under inert conditions. Use fresh catalyst from a reputable supplier and handle it exclusively under an inert atmosphere.

Q: Are your reaction parameters (temperature, pressure, concentration) optimal? Asymmetric hydrogenations can be sensitive to reaction conditions.[7] Deviations from established protocols for temperature or hydrogen pressure can lead to lower rates and selectivities. For instance, insufficient hydrogen pressure may slow the reaction, allowing more time for side reactions or catalyst degradation to occur.

Data Presentation

Table 1: Common Catalyst Poisons and Their Potential Sources
Poison ClassExamplesPotential SourcesDeactivation Mechanism
Sulfur Compounds Thiols, Thioethers, H₂SContaminated starting materials, reagents (e.g., some grades of H₂), solventsStrong, often irreversible, binding to the metal center.[2]
Oxygen/Water O₂, H₂OAtmosphere leaks, wet solvents or reagentsOxidation of the metal center or ligand; formation of inactive hydroxides.[4]
Halogens Cl⁻, Br⁻, I⁻Halogenated solvent impurities, starting materialsCoordination to the metal center, blocking active sites.
Strongly Coordinating Species CO, Phosphines, CyanideImpurities in H₂ gas, side reactions, contaminated reagentsIrreversible binding to the active site, displacing the substrate.[4]
Product This compoundThe reaction itselfReversible coordination to the catalyst, competing with the substrate.[3]
Table 2: Typical Reaction Parameters for Asymmetric Hydrogenation

This data is based on representative procedures for similar transformations and should be used as a starting point for optimization.[7]

ParameterValue/RangeNotes
Substrate/Catalyst Ratio 1000:1 to 10,000:1 (S/C)Higher S/C ratios are economically desirable but more sensitive to poisons.
Catalyst Loading 0.01 - 0.1 mol%A lower catalyst loading is more susceptible to deactivation by trace impurities.
H₂ Pressure 10 - 80 atmHigher pressure often increases the reaction rate and can improve enantioselectivity.[7]
Temperature 25 - 60 °CHigher temperatures increase the rate but may decrease enantioselectivity or lead to thermal degradation.
Solvent Methanol, Ethanol, THFMust be anhydrous and degassed. The choice can influence catalyst solubility and activity.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol describes a general method for the synthesis of this compound via the asymmetric hydrogenation of the corresponding N-protected imine.

  • Materials:

    • Precursor imine (e.g., N-benzyl imine of 4-fluoroacetophenone) (1.0 equiv)

    • Rhodium or Iridium catalyst precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) (0.05 mol%)

    • Chiral phosphine ligand (e.g., a Josiphos or BINAP derivative) (0.055 mol%)

    • Anhydrous, degassed solvent (e.g., Methanol)

    • Hydrogen (H₂) gas (high purity)

  • Procedure:

    • Inside a nitrogen-filled glovebox, add the catalyst precursor and chiral ligand to a high-pressure reactor vessel equipped with a magnetic stir bar.

    • Add a portion of the anhydrous, degassed solvent and stir the mixture for 30 minutes to allow for the formation of the active catalyst complex.

    • Dissolve the imine substrate in the remaining solvent and add this solution to the reactor.

    • Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation manifold.

    • Purge the reactor head several times by pressurizing with hydrogen and venting.

    • Pressurize the vessel to the target pressure (e.g., 40 atm) and begin vigorous stirring.

    • Heat the reaction to the desired temperature (e.g., 40 °C) and monitor its progress by taking aliquots and analyzing via GC or HPLC.

    • Upon completion, cool the reactor to room temperature, carefully vent the excess hydrogen pressure, and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via column chromatography or distillation to yield the desired chiral amine.

    • Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC analysis.

Protocol 2: Purification of Reactants and Solvents

  • 4-Fluoroacetophenone (Liquid): Purify by vacuum distillation. Ensure the collection flask is dry and under an inert atmosphere.

  • Solvents (e.g., Methanol, THF): Use a commercial solvent purification system (e.g., passing through activated alumina columns). Alternatively, for methanol, distill from magnesium methoxide under nitrogen. For THF, distill from sodium/benzophenone ketyl under nitrogen. Always store purified solvents over activated molecular sieves under an inert atmosphere.

Visualizations

G Mechanism of Catalyst Poisoning cluster_0 Catalytic Cycle cluster_1 Poisoning Event Catalyst Active Catalyst [M-L*] Substrate Substrate (Imine) Catalyst->Substrate Binds Inactive_Catalyst Inactive Complex [M-L*-Poison] Catalyst->Inactive_Catalyst Irreversible Binding Product Product (Chiral Amine) Substrate->Product H₂ Reduction Product->Catalyst Releases Poison Poison (e.g., Sulfur) Poison->Inactive_Catalyst

Caption: A simplified diagram illustrating how a poison binds to an active catalyst, forming an inactive complex and halting the catalytic cycle.

References

Validation & Comparative

A Comparative Guide to Purity Validation of (R)-1-(4-fluorophenyl)ethanamine: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of (R)-1-(4-fluorophenyl)ethanamine purity. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your analytical needs.

Introduction to Purity Assessment

This compound is a chiral building block frequently used in the synthesis of active pharmaceutical ingredients (APIs). Its efficacy and safety are intrinsically linked to its enantiomeric purity, as the (S)-enantiomer may have different pharmacological or toxicological properties. Therefore, robust analytical methods are required to quantify not only chemical impurities but also the unwanted enantiomer.

Both Quantitative NMR (qNMR) and chiral HPLC are principal methods for purity determination, each offering distinct advantages.[1][2] qNMR provides a direct measure of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4][5] Chiral HPLC, on the other hand, excels at separating enantiomers, providing a precise measure of enantiomeric excess (e.e.).[6][7]

Experimental Workflow

The overall workflow for the validation of this compound purity using both NMR and HPLC is depicted in the following diagram.

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_nmr qNMR Analysis cluster_results Results & Comparison Sample This compound Sample HPLC_Prep Prepare sample solution in mobile phase Sample->HPLC_Prep NMR_Prep Accurately weigh sample and internal standard Dissolve in deuterated solvent Sample->NMR_Prep HPLC_Analysis Inject onto Chiral HPLC system HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition (Chromatogram) HPLC_Analysis->HPLC_Data HPLC_Calc Calculate Enantiomeric Excess (% e.e.) and Impurity Profile HPLC_Data->HPLC_Calc Comparison Compare HPLC and qNMR data HPLC_Calc->Comparison NMR_Acquire Acquire 1H NMR spectrum under quantitative conditions NMR_Prep->NMR_Acquire NMR_Process Process spectrum (phasing, baseline correction, integration) NMR_Acquire->NMR_Process NMR_Calc Calculate Absolute Purity (% w/w) and check for impurities NMR_Process->NMR_Calc NMR_Calc->Comparison Final_Purity Report Final Purity Profile Comparison->Final_Purity

Caption: Workflow for purity validation of this compound.

Methodologies

Quantitative ¹H-NMR Spectroscopy (qNMR)

The principle of qNMR is based on the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4] By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d₄).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer

    • Nucleus: ¹H

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans (ns): 8 (or more for higher signal-to-noise).

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the quartet of the CH proton) and a signal of the internal standard (e.g., the singlet of the vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with enantiomers, leading to different retention times and thus their separation.[6] This technique is highly sensitive for determining the enantiomeric excess of a chiral compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a racemic standard of 1-(4-fluorophenyl)ethanamine to confirm the elution order of the enantiomers.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral column, such as CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm), is often effective for this class of compounds.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-Hexane:Isopropanol:Diethylamine = 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers from the chromatogram of the racemic standard.

    • Calculate the enantiomeric excess (% e.e.) of the sample using the following formula:

    % e.e. = [(Area_(R) - Area_(S)) / (Area_(R) + Area_(S))] * 100

    Where:

    • Area_(R) = Peak area of the (R)-enantiomer

    • Area_(S) = Peak area of the (S)-enantiomer

Results and Data Comparison

Below is a summary of hypothetical, yet realistic, quantitative data obtained from the analysis of a batch of this compound using both qNMR and chiral HPLC.

Table 1: qNMR Purity Assessment

ParameterValue
Analyte Mass10.05 mg
Internal Standard (Maleic Acid) Mass5.12 mg
Internal Standard Purity99.9%
Analyte Signal Integral (CH quartet)1.00
Internal Standard Signal Integral (CH=CH singlet)2.05
Calculated Absolute Purity (% w/w) 99.2%
Observed ImpuritiesResidual solvents (e.g., ethyl acetate at 0.1%)

Table 2: Chiral HPLC Purity Assessment

PeakRetention Time (min)Area% Area
(S)-1-(4-fluorophenyl)ethanamine8.51,5000.5
This compound10.2298,50099.5
Calculated Enantiomeric Excess (% e.e.) 99.0%
Other Observed ImpuritiesNone detected above 0.05%

Comparison of Techniques

FeatureqNMRChiral HPLC
Principle Absolute quantification based on signal intensity relative to a standard.[3][4]Separation based on differential interaction with a chiral stationary phase.[6]
Purity Measurement Provides absolute purity (% w/w) of the main component.Provides relative purity (% area) and enantiomeric excess (% e.e.).
Enantiomer Analysis Does not separate enantiomers without a chiral solvating agent.Excellent for separating and quantifying enantiomers.
Impurity Detection Can detect and quantify any proton-containing impurity with a unique signal.Detects impurities that have a chromophore and are separated from the main peak.
Reference Standard Requires a certified internal standard of a different compound.Requires a racemic standard to identify enantiomer peaks.
Sample Throughput Relatively lower throughput due to longer acquisition times for quantification.Higher throughput, with typical run times of 15-30 minutes.
Destructive? No, the sample can be recovered.[4]Yes, the sample is consumed during the analysis.

Conclusion

Both qNMR and chiral HPLC are powerful and complementary techniques for the comprehensive purity validation of this compound.

  • qNMR is the method of choice for determining the absolute purity of the compound, providing a direct measure of the mass fraction of the analyte. It is also effective in identifying and quantifying residual solvents and other proton-containing impurities.

  • Chiral HPLC is indispensable for assessing the enantiomeric purity . Its high resolving power allows for the accurate determination of the enantiomeric excess, which is a critical quality attribute for chiral APIs and intermediates.

For a complete and robust quality assessment of this compound, a combination of both techniques is recommended. qNMR establishes the absolute purity, while chiral HPLC confirms the enantiomeric integrity. This orthogonal approach provides a high degree of confidence in the quality of the material for its intended use in research and drug development.

References

comparison of different chiral resolving agents for 1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chiral Resolving Agents for the Enantioseparation of 1-(4-Fluorophenyl)ethanamine

The resolution of racemic 1-(4-fluorophenyl)ethanamine is a critical step in the synthesis of various chiral pharmaceuticals and agrochemicals, where the biological activity is often enantiomer-specific. The classical method of diastereomeric salt formation remains a widely used and scalable approach for this purpose. This guide provides a comparative analysis of different chiral resolving agents for 1-(4-fluorophenyl)ethanamine, supported by experimental data to aid in the selection of the most effective agent and conditions for a given application.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction yields a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility. This disparity in solubility allows for their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the amine from the isolated diastereomeric salt affords the desired enantiomer in high purity.

Performance Comparison of Chiral Resolving Agents

Chiral Resolving AgentMolar Ratio (Amine:Agent)Solvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
L-(−)-Malic Acid1 : 0.5Methanol / Water48.6% (for the (R)-amine salt)>99% (for the (R)-amine)
L-(+)-Tartaric Acid1 : 0.5MethanolHigh (qualitative)High (qualitative, for the (S)-amine)

Note: The data for L-(+)-Tartaric acid is qualitative as the primary source focused on the resolution with L-(-)-Malic acid but mentioned the utility of tartaric acid for the other enantiomer.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of chiral resolution processes.

Resolution with L-(−)-Malic Acid to Obtain (R)-1-(4-Fluorophenyl)ethanamine[1]
  • Salt Formation: A solution of racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) in methanol is prepared. To this, a solution of L-(−)-malic acid (0.5 equivalents) in methanol is added.

  • Crystallization: The mixture is heated to dissolve all solids and then allowed to cool gradually to room temperature to induce crystallization of the diastereomeric salt of this compound and L-(−)-malic acid.

  • Isolation of Diastereomeric Salt: The precipitated crystals are isolated by filtration, washed with a small amount of cold methanol, and dried under vacuum. A yield of 48.6% for the diastereomeric salt is reported.

  • Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium hydroxide). The mixture is stirred until the salt dissolves completely.

  • Extraction and Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the enantiomerically enriched this compound with an enantiomeric excess of over 99%.

General Protocol for Resolution with L-(+)-Tartaric Acid to Obtain (S)-1-(4-Fluorophenyl)ethanamine

While specific quantitative data from the primary source is lacking for this exact resolution, a general and widely applicable protocol is as follows:

  • Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent, such as methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, applying gentle heat if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool to room temperature to facilitate the crystallization of the less soluble diastereomeric salt of (S)-1-(4-fluorophenyl)ethanamine and L-(+)-tartaric acid.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small portion of the cold solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent and an aqueous base.

  • Extraction and Purification: Separate the organic layer, wash with water, dry, and evaporate the solvent to obtain the enantiomerically enriched (S)-1-(4-fluorophenyl)ethanamine.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chiral resolution via diastereomeric salt formation and the logical relationship of the components.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation of Free Amine cluster_4 Step 5: Isolation racemic_amine Racemic 1-(4-fluorophenyl)ethanamine mixture Reaction Mixture racemic_amine->mixture resolving_agent Chiral Resolving Agent (e.g., L-(-)-Malic Acid) resolving_agent->mixture solvent Solvent (e.g., Methanol) solvent->mixture cooling Cooling & Crystallization mixture->cooling crystals Diastereomeric Salt Crystals (Less Soluble) cooling->crystals mother_liquor Mother Liquor (More Soluble Diastereomer) cooling->mother_liquor filtration Filtration crystals->filtration liberation Liberation filtration->liberation base Aqueous Base base->liberation organic_solvent Organic Solvent organic_solvent->liberation extraction Extraction & Purification liberation->extraction enantiomer Enantiomerically Pure Amine extraction->enantiomer

Caption: Experimental workflow for the chiral resolution of 1-(4-fluorophenyl)ethanamine.

G cluster_0 Diastereomeric Salts cluster_1 Separation (Different Solubilities) cluster_2 Liberation racemate Racemic Amine ((R)-Amine + (S)-Amine) salt1 (R)-Amine-(+)-Acid Salt racemate->salt1 + salt2 (S)-Amine-(+)-Acid Salt racemate->salt2 + resolving_agent Chiral Resolving Agent ((+)-Acid) resolving_agent->salt1 resolving_agent->salt2 less_soluble Less Soluble Salt (Crystallizes) salt1->less_soluble more_soluble More Soluble Salt (Remains in Solution) salt2->more_soluble pure_enantiomer Pure (R)-Enantiomer less_soluble->pure_enantiomer + Base

A Comparative Guide to Spectroscopic Analysis of Impurities in (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chiral intermediates like (R)-1-(4-fluorophenyl)ethanamine is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of impurities in this compound, supported by experimental data and detailed methodologies.

This compound is a crucial chiral building block in the synthesis of various pharmaceutical agents. The presence of impurities, including its enantiomeric counterpart (S)-1-(4-fluorophenyl)ethanamine, residual starting materials, by-products, and degradation products, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for their detection and quantification.

This guide will delve into the application and comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.

Overall Workflow for Impurity Analysis

The general workflow for the spectroscopic analysis of impurities in this compound involves several key stages, from sample preparation to data analysis and reporting.

Workflow for Impurity Analysis Overall Workflow for Impurity Analysis of this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Reporting Sample Bulk this compound Dissolution Dissolution in a suitable solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC or chiral HPLC) Dissolution->Derivatization NMR NMR (1H, 13C, 19F) Dissolution->NMR HPLC HPLC-UV/MS Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Peak_Integration Peak Integration and Quantification HPLC->Peak_Integration GCMS->Peak_Integration Spectral_Interpretation Spectral Interpretation and Structure Elucidation NMR->Spectral_Interpretation Impurity_Identification Impurity Identification Peak_Integration->Impurity_Identification Spectral_Interpretation->Impurity_Identification Purity_Assessment Purity Assessment and Impurity Profiling Impurity_Identification->Purity_Assessment Report Generation of Certificate of Analysis (CoA) Purity_Assessment->Report

Caption: Workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity for the separation and quantification of various impurities.

Chiral HPLC for Enantiomeric Purity: The most critical impurity in this compound is its unwanted enantiomer, (S)-1-(4-fluorophenyl)ethanamine. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for separating and quantifying these enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for this purpose.

Reversed-Phase HPLC for General Impurity Profiling: Reversed-phase HPLC (RP-HPLC) with a C18 column is widely used to separate the main component from other organic impurities that may arise from the synthetic process. A UV detector is typically used for detection, as the phenyl ring provides sufficient chromophore for sensitive analysis.

Comparison of HPLC Methods
ParameterChiral HPLCReversed-Phase HPLC
Primary Application Enantiomeric PurityGeneral Impurity Profiling
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak, Chiralcel)C18 or C8
Mobile Phase Typically Normal Phase (e.g., Hexane/Isopropanol) or Polar OrganicAcetonitrile/Water or Methanol/Water with buffers
Key Advantage Direct separation of enantiomersBroad applicability for a wide range of organic impurities
Limitation May not resolve all process-related impuritiesDoes not separate enantiomers
Experimental Protocol: Chiral HPLC

A typical chiral HPLC method for the enantiomeric purity of this compound would involve the following:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Given that this compound and many potential process-related impurities are amenable to gas chromatography, GC-MS offers excellent sensitivity and specificity for their identification and quantification.

Derivatization: Primary amines can sometimes exhibit poor peak shape and tailing in GC due to their polarity. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can improve chromatographic performance and detection limits.[1]

Impurity Identification: The mass spectrometer provides valuable structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST) or through interpretation of fragmentation patterns.

Experimental Protocol: GC-MS

A general GC-MS method for the analysis of impurities in this compound is outlined below:

  • GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL. If derivatization is performed, follow the specific protocol for the chosen reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of impurities. While not a separative technique like chromatography, it provides detailed structural information that is often orthogonal and complementary.

¹H NMR: Proton NMR is useful for the initial assessment of purity and for identifying major impurities. The chemical shifts and coupling constants of the protons in this compound and its potential impurities provide a fingerprint for identification.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule and can help to distinguish between isomers.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for the analysis of this compound.[2] The fluorine chemical shift is highly sensitive to its electronic environment, making it an excellent probe for identifying and quantifying fluorinated impurities. Each unique fluorine-containing compound in the sample will give a distinct signal in the ¹⁹F NMR spectrum, often with minimal overlap, allowing for straightforward quantification.

Chiral NMR: The enantiomeric purity can be determined by NMR using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For instance, reacting the amine with a chiral reagent like Mosher's acid chloride (MTPA-Cl) forms diastereomers that will have distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the calculation of the enantiomeric excess.

Quantitative Data from Spectroscopic Analysis
TechniqueAnalyte/ImpurityTypical Limit of Quantification (LOQ)Key Quantitative Information
Chiral HPLC-UV (S)-enantiomer0.05 - 0.1%Enantiomeric excess (% ee)
RP-HPLC-UV Process-related impurities0.05 - 0.1%Relative percentage of each impurity
GC-MS Volatile/Semi-volatile impurities0.01 - 0.05%Relative percentage and identification of trace impurities
¹⁹F NMR Fluorinated impurities~0.1%Molar ratio of fluorinated species
¹H NMR (with CDA) (S)-enantiomer~1%Diastereomeric ratio, convertible to % ee

Logical Comparison of Techniques

The selection of the most appropriate spectroscopic technique depends on the specific analytical goal.

Technique Selection Logic Logical Flow for Technique Selection cluster_goals Primary Analytical Questions cluster_techniques Recommended Techniques Start Analytical Goal Enantiomeric_Purity Determine Enantiomeric Purity? Start->Enantiomeric_Purity General_Purity Assess General Organic Impurities? Start->General_Purity Volatile_Impurities Identify Volatile/Unknown Impurities? Start->Volatile_Impurities Structural_Confirmation Confirm Structure of Impurities? Start->Structural_Confirmation Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Primary Method NMR NMR (1H, 19F, 13C) Enantiomeric_Purity->NMR With Chiral Reagents RP_HPLC Reversed-Phase HPLC General_Purity->RP_HPLC Primary Method GC_MS GC-MS General_Purity->GC_MS For Volatiles Volatile_Impurities->GC_MS Ideal for Identification Structural_Confirmation->GC_MS Provides Fragmentation Data Structural_Confirmation->NMR Definitive Structural Information

Caption: Technique selection logic.

Conclusion

A comprehensive approach utilizing a combination of spectroscopic techniques is essential for the thorough analysis of impurities in this compound. Chiral HPLC is the definitive method for determining enantiomeric purity, while RP-HPLC provides a robust assessment of general organic impurities. GC-MS offers high sensitivity for volatile and semi-volatile compounds and is invaluable for the identification of unknown impurities. NMR spectroscopy, particularly ¹⁹F NMR, serves as a powerful tool for structural elucidation and orthogonal quantification.

For drug development professionals, the integration of these techniques within a well-defined analytical strategy ensures the quality, safety, and regulatory compliance of this compound and the resulting pharmaceutical products. The choice of methods should be guided by the specific impurities of interest, the required sensitivity, and the stage of drug development.

References

A Comparative Guide to Chiral HPLC Method Validation for (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is paramount for ensuring the safety and efficacy of chiral drug substances. This guide provides a comprehensive overview and comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (R)-1-(4-fluorophenyl)ethanamine. The performance of this method is benchmarked against alternative techniques, supported by detailed experimental protocols and validation data in line with the International Council for Harmonisation (ICH) guidelines.

This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its enantiomeric purity is a critical quality attribute that must be rigorously controlled. Chiral HPLC stands as the most widely adopted technique for this purpose due to its high resolution, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC) Method Validation

A stability-indicating chiral HPLC method was developed and validated to ensure its suitability for the accurate quantification of the (S)-enantiomer in this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad enantiorecognition capabilities for primary amines.

Proposed Chromatographic Conditions

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Summary

The developed chiral HPLC method was validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized below, demonstrating the method's reliability and suitability for its intended purpose.

Validation ParameterAcceptance CriteriaResult
Specificity The method should be able to resolve the (R)- and (S)-enantiomers from each other and from any potential impurities. Resolution (Rs) > 1.5.The method demonstrated baseline separation of the two enantiomers with a resolution of 2.8. No interference was observed from the blank or placebo.
Linearity R² ≥ 0.999 for the (S)-enantiomer.R² = 0.9997 over a concentration range of 0.1% to 1.5% of the nominal concentration of this compound.
Accuracy (Recovery) 98.0% to 102.0% recovery.The mean recovery was found to be between 99.2% and 101.5% at three different concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: RSD = 0.85% Intermediate Precision: RSD = 1.23%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03% of the nominal concentration.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.1% of the nominal concentration.
Robustness No significant change in results with small, deliberate variations in method parameters.The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% in the organic modifier).

Alternative Chiral Separation Technique: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering advantages in terms of speed, reduced solvent consumption, and lower environmental impact. While a full validation study for SFC is not presented here, a comparative overview of its potential performance is provided.

Potential SFC Method Conditions

ParameterRecommended Condition
Chromatograph Supercritical Fluid Chromatograph with UV/Vis or PDA Detector
Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 254 nm

Performance Comparison: HPLC vs. SFC

FeatureChiral HPLCChiral SFC
Resolution Excellent, baseline separation is achievable.Often provides higher efficiency and can lead to better resolution in shorter times.
Analysis Time Typically longer run times (15-30 min).Significantly faster analysis times are common (2-10 min).
Solvent Consumption Higher consumption of organic solvents (e.g., n-Hexane, 2-Propanol).Primarily uses compressed CO₂ with a small percentage of organic co-solvent, leading to a significant reduction in solvent waste.
Environmental Impact Higher environmental footprint due to solvent usage and disposal.Considered a "greener" technique due to the use of non-toxic CO₂ and reduced organic solvent waste.
Cost of Operation Generally lower initial instrument cost, but higher solvent purchase and disposal costs.Higher initial instrument cost, but lower operating costs due to reduced solvent consumption.
Method Development Well-established, with a wide range of available columns and mobile phases.Can be more complex to develop methods due to the additional parameters of pressure and density.

Experimental Protocols

Protocol 1: Chiral HPLC Method Validation

  • Specificity: Analyze blank (mobile phase), a solution of the (R)-enantiomer, a solution of the racemic mixture, and a placebo solution to demonstrate the absence of interference.

  • Linearity: Prepare a series of at least five standard solutions of the (S)-enantiomer at concentrations ranging from the LOQ to 150% of the specified limit for the unwanted enantiomer. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% level on the same day and by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting a series of dilute solutions of the (S)-enantiomer and determining the concentration at which the signal-to-noise ratio is approximately 3:1 and 10:1, respectively.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the resolution and quantification of the enantiomers.

Protocol 2: Sample Preparation

  • Accurately weigh about 25 mg of the this compound sample.

  • Dissolve the sample in the mobile phase in a 25 mL volumetric flask and dilute to volume.

  • Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Visualizations

G Chiral HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results & Reporting A Standard & Sample Preparation C Inject Blank, Standard & Sample A->C B HPLC System Preparation & Equilibration B->C D Data Acquisition C->D K Data Processing & Analysis D->K E Specificity L Validation Report Generation F Linearity G Accuracy H Precision I LOD & LOQ J Robustness K->E K->F K->G K->H K->I K->J M Validated Method L->M Method is Validated

Caption: Workflow for Chiral HPLC Method Validation.

Conclusion

The validated chiral HPLC method provides a reliable, accurate, and precise means for the determination of the enantiomeric purity of this compound. It is suitable for routine quality control analysis in the pharmaceutical industry. While chiral SFC presents a compelling alternative with significant advantages in terms of speed and environmental sustainability, the choice between the two techniques will depend on specific laboratory needs, available instrumentation, and throughput requirements. For many laboratories, the well-established and robust nature of chiral HPLC remains the preferred choice for method validation and routine analysis.

stability indicating assays for (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stability-Indicating Assays for (R)-1-(4-fluorophenyl)ethanamine and Related Chiral Amines

For researchers, scientists, and drug development professionals, ensuring the stability and enantiomeric purity of chiral active pharmaceutical ingredients (APIs) like this compound is paramount. Stability-indicating analytical methods are crucial for identifying and quantifying degradation products and ensuring that the analytical procedure can distinguish the intact API from its potential degradants and its enantiomeric counterpart. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) based stability-indicating assays applicable to this compound and similar chiral amines.

Comparison of Analytical Methodologies

The primary challenge in developing a stability-indicating assay for a chiral compound is to achieve both separation of degradants from the main peak and the resolution of the enantiomers. Chiral stationary phases (CSPs) are essential for the latter. Polysaccharide-based and crown ether-based CSPs are commonly employed for the separation of primary amines.[1]

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for pharmaceutical analysis. For chiral separations, it offers a wide variety of well-established CSPs.

Ultra-High-Performance Liquid Chromatography (UPLC) , a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher pressures to deliver faster analysis times and improved resolution and sensitivity compared to traditional HPLC.[2][3]

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation.

Data Presentation: Performance Comparison of Chiral Separation Methods

The following tables summarize typical performance data for stability-indicating chiral HPLC and UPLC methods, based on published data for similar chiral amines. These values provide a benchmark for what can be expected when developing a method for this compound.

Table 1: Comparison of HPLC and UPLC Method Performance for Chiral Amine Analysis

ParameterChiral HPLC Method (Example)Chiral UPLC Method (Example)
Instrument HPLC with UV or FLD DetectorUPLC with UV or MS/MS Detector
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB) or Crown ether-based CSP (e.g., Crownpak CR(+))Sub-2 µm particle size Polysaccharide-based CSP (e.g., Chiralcel OD-RH)
Typical Run Time 15-30 minutes< 10 minutes[3]
Resolution (Rs) between enantiomers > 2.0> 2.5
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.08 - 0.2 µg/mL[3][4][5]0.06 - 0.18 µg/mL[3]
Limit of Quantification (LOQ) 0.16 - 0.5 µg/mL[3][4][5]0.2 - 0.35 µg/mL[3]
Accuracy (% Recovery) 98 - 102%[3][5]98 - 102%[3]
Precision (% RSD) < 2.0%< 1.5%

Table 2: Common Chiral Stationary Phases for Primary Amine Separation

Chiral Stationary Phase (CSP) TypePrinciple of SeparationMobile Phase CompatibilityTypical Analytes
Polysaccharide-based (e.g., Amylose, Cellulose derivatives) Hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1]Normal Phase, Reversed Phase, Polar OrganicWide range of racemates, including primary amines.[1]
Crown Ether-based (e.g., Crownpak CR(+)) Complex formation between the crown ether and the ammonium ion of the primary amine.[4]Requires acidic mobile phase (pH 1-2).[4]Primary amines.[1][4]
Cyclofructan-based Inclusion complexation and hydrogen bonding.Polar Organic ModePrimary amines.[1]

Experimental Protocols

A robust stability-indicating method requires subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products.[6][7][8][9][10]

Forced Degradation Studies

The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C) for a specified duration.

  • Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C) for a specified duration.

  • Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.[4]

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light, as per ICH Q1B guidelines.

Example Chromatographic Method Development Approach
  • Column Screening: Screen various chiral stationary phases (e.g., polysaccharide-based, crown ether-based) with the (R)- and (S)-enantiomers of 1-(4-fluorophenyl)ethanamine to find a column that provides baseline separation.

  • Mobile Phase Optimization:

    • For polysaccharide-based CSPs, evaluate different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic). Common mobile phases include hexane/ethanol for normal phase and acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) for reversed phase.[1]

    • For crown ether-based CSPs, an acidic mobile phase, such as perchloric acid buffer at pH 1.0, is typically required.[4][5]

  • Method Validation: Validate the chosen method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12] The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation products and the other enantiomer.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of developing a stability-indicating assay and a typical signaling pathway for method development.

G Workflow for Stability-Indicating Assay Development cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Data Analysis A API Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Chiral Column & Mobile Phase Screening B->G C->G D->G E->G F->G H Method Optimization G->H I Method Validation (ICH Guidelines) H->I J Peak Purity & Resolution Assessment I->J K Quantification of Impurities & Degradants J->K L Stability Profile Establishment K->L

Caption: Workflow for Stability-Indicating Assay Development.

G Signaling Pathway for Chiral Method Development Start Start: Racemic Mixture CSP Select Chiral Stationary Phase (e.g., Polysaccharide, Crown Ether) Start->CSP MP Optimize Mobile Phase (Composition, pH, Additives) CSP->MP Detection Select Detector (UV, FLD, MS) MP->Detection Resolution Achieve Baseline Separation? Detection->Resolution Resolution->CSP No Validated Validated Enantioselective Method Resolution->Validated Yes

Caption: Decision pathway for chiral method development.

References

comparative analysis of different synthetic routes to (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chiral Amine

(R)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereoselective synthesis of this amine is of paramount importance, and several synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comparative analysis of three prominent synthetic routes: enzymatic synthesis via transamination, asymmetric reductive amination, and chemoenzymatic synthesis through kinetic resolution. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation.

Comparative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its close analogs, offering a clear comparison of their efficiency and stereoselectivity.

Synthetic RouteCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)Key Reaction ConditionsReference
Enzymatic Synthesis ω-Transaminase (e.g., from Arthrobacter sp.)4-Fluoroacetophenone>95>99 (R)pH 8.0, 35-40 °C, Isopropylamine as amine donor, PLP cofactor[1]
Asymmetric Reductive Amination [Ir(COD)Cl]₂ / (S,S)-f-Binaphane4-Fluoroacetophenone>9994 (R)Ti(OiPr)₄, I₂, H₂ (1000 psi), DCM, Room Temperature[2]
Chemoenzymatic Synthesis Lipase B from Candida antarcticaRacemic 1-(4-fluorophenyl)ethanamine~50 (for R-enantiomer)>95 (R)Kinetic resolution via acylation in an organic solvent[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the three major synthetic routes to this compound.

Enzymatic_Synthesis 4-Fluoroacetophenone 4-Fluoroacetophenone Transaminase Transaminase 4-Fluoroacetophenone->Transaminase Product This compound Transaminase->Product Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Transaminase

Caption: Enzymatic synthesis of this compound.

Asymmetric_Reductive_Amination 4-Fluoroacetophenone 4-Fluoroacetophenone Imine_Formation In-situ Imine Formation 4-Fluoroacetophenone->Imine_Formation Ammonia Ammonia Source Ammonia->Imine_Formation Reduction Reduction (H₂) Imine_Formation->Reduction Chiral_Catalyst Chiral Iridium Catalyst Chiral_Catalyst->Reduction Product This compound Reduction->Product

Caption: Asymmetric reductive amination pathway.

Chemoenzymatic_Synthesis Racemic_Amine Racemic 1-(4-fluorophenyl)ethanamine Lipase Lipase Racemic_Amine->Lipase R_Amine This compound (unreacted) Lipase->R_Amine S_Amide (S)-N-acyl-1-(4-fluorophenyl)ethanamine Lipase->S_Amide Acyl_Donor Acyl Donor Acyl_Donor->Lipase

Caption: Chemoenzymatic synthesis via kinetic resolution.

Experimental Protocols

Enzymatic Synthesis using ω-Transaminase

This protocol is adapted from studies on the synthesis of structurally similar chiral amines using ω-transaminases.[1]

Materials:

  • 4-Fluoroacetophenone

  • ω-Transaminase from Arthrobacter sp. (e.g., AbTA expressed in E. coli)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (pH 8.0)

  • Organic solvent (e.g., DMSO, optional for substrate solubility)

  • Centrifuge

  • Incubator shaker

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 1 mM PLP, and a suitable concentration of the ω-transaminase biocatalyst (e.g., whole cells expressing the enzyme).

  • Add 4-fluoroacetophenone to the desired final concentration (e.g., 10-50 mM). If solubility is an issue, a co-solvent like DMSO (5-20% v/v) can be used.[1]

  • Add the amine donor, isopropylamine, in excess (e.g., 5-10 equivalents) to drive the reaction equilibrium towards the product.

  • Incubate the reaction mixture at 35-40 °C with shaking for 24-48 hours.[1]

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, stop the reaction by centrifuging to remove the biocatalyst.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate) after adjusting the pH to basic (e.g., pH > 9).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation.

Asymmetric Reductive Amination with a Chiral Iridium Catalyst

This protocol is based on a general procedure for the asymmetric reductive amination of aryl ketones.[2]

Materials:

  • 4-Fluoroacetophenone

  • p-Anisidine (or another amine source)

  • [Ir(COD)Cl]₂

  • (S,S)-f-Binaphane

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Hydrogen gas (high pressure)

  • Parr reactor or similar high-pressure vessel

Procedure:

  • In a glovebox, prepare the catalyst in situ by mixing [Ir(COD)Cl]₂ and (S,S)-f-Binaphane in DCM and stirring for 30 minutes.

  • In a separate flask, dissolve 4-fluoroacetophenone, p-anisidine, Ti(OiPr)₄, and a catalytic amount of I₂ in DCM.

  • Transfer the catalyst solution to the substrate solution.

  • Transfer the final reaction mixture to a Parr reactor.

  • Pressurize the reactor with hydrogen gas to 1000 psi.

  • Stir the reaction at room temperature for 12 hours.[2]

  • Carefully release the hydrogen pressure.

  • Pass the reaction mixture through a silica gel plug, eluting with a mixture of ethyl acetate and hexane.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

  • If p-anisidine is used, the resulting secondary amine can be converted to the primary amine in a subsequent step. For direct primary amine synthesis, an ammonia source would be used.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

This protocol outlines a typical kinetic resolution of a racemic amine using a lipase.[3]

Materials:

  • Racemic 1-(4-fluorophenyl)ethanamine

  • Lipase B from Candida antarctica (immobilized)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Orbital shaker

Procedure:

  • Dissolve racemic 1-(4-fluorophenyl)ethanamine in an anhydrous organic solvent.

  • Add the acyl donor to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction on an orbital shaker at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for the unreacted amine.

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • The reaction mixture will contain the unreacted this compound and the acylated (S)-enantiomer.

  • Separate the unreacted amine from the amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase.

  • Basify the aqueous phase and extract the (R)-amine with an organic solvent.

  • Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched this compound.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the synthesis, including desired enantiopurity, yield, cost, and scalability.

  • Enzymatic synthesis using transaminases offers excellent enantioselectivity and high yields under mild reaction conditions, making it an attractive green chemistry approach. The main challenges can be enzyme stability and the need to shift the reaction equilibrium.

  • Asymmetric reductive amination with chiral metal catalysts can provide very high yields and good to excellent enantioselectivity. This method is highly versatile but may require high-pressure equipment and expensive, air-sensitive catalysts.

  • Chemoenzymatic synthesis via kinetic resolution is a simpler method to implement but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution can overcome this limitation but adds complexity to the process.

For industrial applications, the enzymatic route and asymmetric reductive amination are often preferred due to their potential for high yields and enantioselectivity. The selection between these two will likely depend on factors such as catalyst/enzyme cost and availability, process development time, and the scale of the synthesis.

References

(R)-1-(4-Fluorophenyl)ethanamine in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Fluorophenyl)ethanamine stands as a valuable chiral primary amine in the field of asymmetric catalysis, frequently employed as a ligand or resolving agent to induce stereoselectivity in a variety of chemical transformations. Its efficacy is often benchmarked against other chiral amines in reactions such as the asymmetric reduction of prochiral ketones and the enantioselective addition of organometallic reagents to aldehydes. This guide provides a comparative overview of its performance with alternative chiral amines, supported by experimental data, to assist researchers in catalyst selection and methods development.

Performance in Asymmetric Transfer Hydrogenation of Ketones

A key application of chiral primary amines is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are important building blocks in the pharmaceutical industry. The performance of these amines as chiral ligands in conjunction with a metal catalyst, typically ruthenium, is evaluated based on the yield and enantiomeric excess (ee%) of the resulting alcohol.

While direct head-to-head comparative studies are not always published in a single paper, the following table summarizes the performance of various chiral ligands in the asymmetric transfer hydrogenation of acetophenone derivatives, a common benchmark reaction. This allows for an indirect comparison of the effectiveness of different chiral amine structures.

Catalyst/Ligand SystemSubstrateHydrogen DonorYield (%)ee (%)Product ConfigurationReference
RuCl--INVALID-LINK--4-ChloroacetophenoneHCOOH/NEt₃>9598(R)[1]
Iron(II) Complex with P-NH-N-P Ligand4-ChloroacetophenoneHCOOK/H₂Oup to 88up to 76Not Specified[1]
Chitosan-immobilized Ru complexAcetophenoneIsopropanolup to 80up to 72Not Specified[2]
Rhodium complex with 1R,2S-aminoindanolAcetophenoneIsopropanolHighHigh(R) or (S)[3]

Key Observations:

  • The well-established RuCl--INVALID-LINK-- catalyst system demonstrates excellent enantioselectivity and high yields for the reduction of substituted acetophenones.[1]

  • The choice of the chiral ligand, metal center, and reaction conditions significantly influences both the yield and the enantiomeric excess of the product alcohol.

  • While not a primary amine itself, the TsDPEN (tosylated diphenylethylenediamine) ligand is a widely used benchmark for this transformation and provides a point of comparison for the development of new chiral amine-based catalysts.

Experimental Protocols

Reproducibility in asymmetric catalysis is paramount. Below are detailed experimental methodologies for key transformations involving chiral amines.

General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol is a representative example for the asymmetric transfer hydrogenation of an aromatic ketone using a chiral ruthenium catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the chiral ruthenium catalyst (typically 0.1-1 mol%).

  • Add the anhydrous solvent, followed by the prochiral ketone.

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Logical Workflow and Catalytic Cycle

The successful application of this compound and other chiral amines in asymmetric catalysis follows a structured workflow, from catalyst preparation to product analysis. The catalytic cycle for asymmetric transfer hydrogenation typically involves the formation of a metal hydride species which then delivers the hydride to the ketone in a stereoselective manner.

G General Workflow for Asymmetric Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Chiral Catalyst/ Ligand Selection reaction_setup Reaction Setup (Inert Atmosphere) catalyst->reaction_setup reactants Substrate and Reagent Preparation reactants->reaction_setup monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_setup->monitoring workup Quenching and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification yield_calc Yield Calculation purification->yield_calc ee_det Enantiomeric Excess Determination (Chiral HPLC/GC) purification->ee_det

Caption: A generalized workflow for asymmetric catalysis experiments.

G Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_L [Ru]-L Ru_H [Ru]-H (Hydride) Ru_L->Ru_H H-Donor (e.g., iPrOH) TS [Ketone---H-Ru-L] Transition State Ru_H->TS Ketone (R'COR'') Product_complex [Ru]-O-CH-R'R'' TS->Product_complex Hydride Transfer Product_complex->Ru_L Protonolysis (e.g., iPrOH) + Chiral Alcohol

Caption: A simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

References

Safety Operating Guide

Proper Disposal of (R)-1-(4-fluorophenyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and mandated disposal route for (R)-1-(4-fluorophenyl)ethanamine is through an approved hazardous waste disposal facility. This compound is classified as a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Adherence to stringent disposal protocols is crucial for laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Splash goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is required to protect against accidental splashes.

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Characterize the waste stream: Determine if the this compound is in its pure form or mixed with other solvents or reagents.

    • Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. This is critical for proper treatment and disposal and can impact disposal costs.

  • Containerization and Labeling:

    • Use a dedicated, compatible, and leak-proof waste container. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., Combustible, Corrosive, Irritant)

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Do not attempt to dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]

Quantitative Data Summary

Specific quantitative limits for the disposal of this compound, such as concentration thresholds for different waste streams, are not publicly available and are typically determined by the capabilities and permits of the designated waste management facility. The primary guideline is to treat it as a regulated hazardous waste regardless of concentration.

ParameterGuideline
EPA Hazardous Waste Code Potentially applicable codes for halogenated organic compounds should be confirmed with your EHS department.
Disposal Method Incineration at a licensed hazardous waste facility.
Sewer Disposal Strictly prohibited.
Landfill Disposal Prohibited for liquid waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate containerize Transfer to a Labeled, Compatible Waste Container segregate->containerize label Label Container: 'Hazardous Waste' Chemical Name Hazards containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end_disposal End: Proper Disposal by Approved Facility contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies, the Safety Data Sheet (SDS) for this compound, and local, state, and federal regulations to ensure full compliance.

References

Personal protective equipment for handling (R)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-1-(4-fluorophenyl)ethanamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

This compound is a combustible liquid that can cause severe skin burns, serious eye damage, and may lead to respiratory irritation. [1] Adherence to the following safety and handling procedures is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact which can result in severe burns[1].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.Minimizes the risk of inhaling vapors that may cause respiratory irritation[1][2].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don the required personal protective equipment as specified in the table above.

  • Handling :

    • Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation[2].

    • Avoid direct contact with skin, eyes, and clothing[3].

    • Keep the container tightly closed when not in use to prevent the release of vapors.

    • Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid[1].

    • Use non-sparking tools and equipment.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste, including unused this compound and any contaminated materials (e.g., gloves, paper towels, and empty containers), in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and tightly sealed.

  • Storage :

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal :

    • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Density 1.05195 g/cm³ @ 25°C[4]
Flash Point 68 °C (154.4 °F)
Melting Point -30°C[4]
Water Solubility Sparingly soluble (1.5E-3 g/L @ 25°C)[4][5]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 emergency Exposure Event handle1->emergency handle3 Keep Container Closed handle2->handle3 handle2->emergency handle4 Control Ignition Sources handle3->handle4 handle3->emergency handle4->emergency collect Collect Waste in Labeled Container handle4->collect first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical store Store Waste Appropriately collect->store dispose Dispose via Certified Vendor store->dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.